Product packaging for Darunavir-d9(Cat. No.:)

Darunavir-d9

Cat. No.: B021623
M. Wt: 556.7 g/mol
InChI Key: CJBJHOAVZSMMDJ-SYUAEXFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Darunavir-d9 (CAS 1133378-37-6) is a deuterium-labeled analog of Darunavir, a second-generation HIV-1 protease inhibitor. This stable isotope-labeled compound serves as a critical internal standard in quantitative bioanalytical methods, such as LC-tandem mass spectrometry, ensuring accurate and precise measurement of Darunavir concentrations in biological matrices like human plasma for pharmacokinetic and bioequivalence studies. As a protease inhibitor, this compound's research value lies in its mechanism of action. It potently inhibits the HIV-1 protease enzyme by binding to its active site, thereby preventing the cleavage of viral Gag-Pol polyproteins. This inhibition is crucial as it halts the production of mature, infectious viral particles. The deuterium labeling, typically on the isobutyl side chain, does not alter the core pharmacological activity, making this compound an excellent non-radioactive tracer for studying the parent drug's metabolism and distribution. Its use is essential for advancing research on antiretroviral therapies, particularly in investigating drug resistance profiles and the robust binding interactions that Darunavir forms with the protease backbone, even in mutant strains. Application Note: This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37N3O7S B021623 Darunavir-d9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-SYUAEXFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated darunavir, specifically darunavir-d9. This isotopically labeled analog of the potent HIV-1 protease inhibitor, darunavir, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex biological matrices. This document details a proposed synthetic pathway, experimental protocols, and in-depth characterization methodologies.

Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1] Its mechanism of action involves the potent inhibition of the viral protease, an enzyme essential for the maturation of infectious virions.[2] The development of deuterated analogs of therapeutic agents, such as this compound, is crucial for advancing drug development. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, which is readily distinguishable by mass spectrometry. This property makes deuterated compounds ideal internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, allowing for precise and accurate quantification of the parent drug in biological samples.[1][3] this compound, in which the nine hydrogen atoms of the isobutyl group are replaced with deuterium, is a commonly used internal standard for this purpose.[1][3]

Synthesis of Deuterated Darunavir (this compound)

The synthesis of this compound can be achieved by adapting established synthetic routes for darunavir, with the key modification being the use of a deuterated starting material, specifically isobutylamine-d9. A plausible and efficient synthetic approach is outlined below.

Proposed Synthetic Scheme

The synthesis commences with the reaction of a suitably protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane derivative with isobutylamine-d9. This is followed by sulfonylation and subsequent coupling with the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety to yield the final deuterated product.

Experimental Workflow: Synthesis of this compound

G A Protected (2S,3S)-1,2-epoxy- 3-amino-4-phenylbutane C Epoxide Ring Opening A->C 1. B Isobutylamine-d9 B->C 1. D N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)- N-(isobutyl-d9)-amine C->D Yields E Sulfonylation with p-nitrobenzenesulfonyl chloride D->E 2. F Protected N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)- N-(isobutyl-d9)-4-nitro-benzenesulfonamide E->F Yields G Reduction of Nitro Group F->G 3. H 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)- N-(isobutyl-d9)-benzenesulfonamide G->H Yields J Coupling Reaction H->J 4. I Activated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol I->J 4. K This compound J->K Yields

Caption: Proposed synthetic workflow for deuterated darunavir (this compound).

Detailed Experimental Protocols

Step 1: Synthesis of Deuterated Isobutylamine (Isobutylamine-d9)

The synthesis of isobutylamine-d9 is a critical prerequisite. While commercially available, it can also be synthesized from deuterated precursors. A common method involves the reduction of a deuterated pivalonitrile or the reductive amination of deuterated isobutyraldehyde.

Step 2: Synthesis of 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)-benzenesulfonamide

This key intermediate is synthesized in a multi-step process:

  • Epoxide Ring Opening: A protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane is reacted with isobutylamine-d9 in a suitable solvent such as isopropanol at an elevated temperature.

  • Sulfonylation: The resulting amino alcohol is then reacted with p-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane.

  • Reduction: The nitro group of the benzenesulfonamide is subsequently reduced to an amine, typically through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a solvent such as methanol or ethyl acetate.

Step 3: Coupling to form this compound

The final step involves the coupling of the synthesized deuterated amine intermediate with an activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

  • Activation of the Furan Moiety: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is activated with a coupling agent such as N,N'-disuccinimidyl carbonate (DSC) or bis-(4-nitrophenyl)carbonate in the presence of a base like pyridine or triethylamine.[4]

  • Coupling Reaction: The activated furan derivative is then reacted with the deuterated amine intermediate in an aprotic solvent like acetonitrile or N-methyl-2-pyrrolidinone (NMP) to yield this compound.[4]

Step 4: Purification

The final product is purified using techniques such as column chromatography on silica gel followed by recrystallization to obtain high-purity this compound.

Characterization of Deuterated Darunavir

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for confirming the successful incorporation of deuterium and determining the isotopic purity.

Experimental Protocol: HRMS Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.

  • Data Analysis: The monoisotopic mass of this compound is determined and compared to the theoretical mass. The isotopic distribution is analyzed to calculate the percentage of deuteration.

ParameterNon-deuterated DarunavirDeuterated Darunavir (d9)
Molecular Formula C₂₇H₃₇N₃O₇SC₂₇H₂₈D₉N₃O₇S
Monoisotopic Mass 547.2430 g/mol 556.2995 g/mol
Expected [M+H]⁺ 548.2508 m/z557.3073 m/z

Table 1: Theoretical Mass Data for Darunavir and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the specific locations of deuterium incorporation.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvents: Deuterated solvents such as DMSO-d₆ or CDCl₃ are used.

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Analysis: In the ¹H NMR spectrum of this compound, the signals corresponding to the isobutyl protons will be absent or significantly reduced in intensity. The remaining signals should correspond to the non-deuterated portions of the molecule. The ¹³C NMR spectrum will show the presence of all carbon atoms, with those bonded to deuterium exhibiting characteristic splitting patterns (if observed) and potentially slight shifts.

Proton AssignmentDarunavir (Expected δ, ppm)This compound (Expected δ, ppm)
Aromatic Protons6.6 - 7.86.6 - 7.8
Phenylmethyl Protons~2.7 - 3.0~2.7 - 3.0
Hydroxy ProtonVariableVariable
Carbamate NHVariableVariable
Furan Protons~3.5 - 5.1~3.5 - 5.1
Isobutyl CH~1.8Absent
Isobutyl CH₂~2.9Absent
Isobutyl CH₃~0.8Absent

Table 2: Expected ¹H NMR Chemical Shifts for Darunavir and this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized deuterated darunavir.

Experimental Protocol: HPLC Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where darunavir has significant absorbance (e.g., 265 nm).

  • Analysis: The chromatogram is analyzed to determine the percentage purity based on the peak area of the main component relative to any impurities.

ParameterTypical Value
Chemical Purity >98%
Isotopic Purity >98% (as determined by MS)

Table 3: Typical Purity Specifications for this compound.

Mechanism of Action and Signaling Pathway

Darunavir exerts its antiviral effect by inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the viral life cycle as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[5][6] Inhibition of this process results in the production of immature, non-infectious viral particles.

Signaling Pathway: HIV-1 Protease Inhibition by Darunavir

HIV_Protease_Inhibition cluster_viral_lifecycle HIV-1 Viral Lifecycle cluster_outcome Outcome A HIV-1 Gag-Pol Polyprotein Synthesis B HIV-1 Protease (Dimeric Aspartyl Protease) A->B Substrate C Proteolytic Cleavage B->C Catalyzes G Inhibition of Polyprotein Cleavage D Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) C->D E Assembly of New Infectious Virions D->E F Darunavir F->B Binds to Active Site H Production of Immature, Non-infectious Virions G->H

Caption: Mechanism of action of darunavir in inhibiting HIV-1 protease.

Darunavir is a non-peptidic protease inhibitor designed to have high affinity and a high genetic barrier to resistance.[7] It binds to the active site of the protease, a C2-symmetric homodimer, through a network of hydrogen bonds, particularly with the catalytic aspartate residues (Asp25 and Asp25') and backbone atoms of the active site.[5] This tight binding competitively inhibits the natural substrates from accessing the active site, thereby blocking the catalytic activity of the enzyme.[5]

Conclusion

The synthesis and characterization of deuterated darunavir are essential for the accurate bioanalysis of this critical antiretroviral drug. By employing a synthetic strategy that incorporates a deuterated isobutyl moiety, this compound can be produced with high chemical and isotopic purity. Rigorous characterization using mass spectrometry, NMR, and HPLC confirms the successful synthesis and ensures its suitability as an internal standard. A thorough understanding of its synthesis and characterization, coupled with knowledge of its mechanism of action, provides a solid foundation for researchers and drug development professionals working in the field of HIV therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of Darunavir-d9 in HIV Protease Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Darunavir and its deuterated analog, Darunavir-d9, in the context of HIV protease inhibition. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the core mechanisms and workflows.

Core Mechanism of Action of Darunavir

Darunavir is a potent, second-generation, non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] Its mechanism of action is centered on the competitive inhibition of this viral enzyme.

HIV-1 protease is an aspartic protease that functions as a homodimer. It is responsible for the cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This proteolytic processing is an essential step in the maturation of infectious virions.

Darunavir is designed to mimic the transition state of the natural substrates of HIV-1 protease. It binds with high affinity to the active site of the protease dimer, preventing the entry and cleavage of the viral polyproteins. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues of the active site, including the catalytic aspartate residues (Asp25 and Asp25'). By blocking the protease's function, Darunavir leads to the production of immature, non-infectious viral particles, thus inhibiting viral replication.

A key feature of Darunavir's design is its extensive interaction with the backbone of the protease active site. This makes it less susceptible to resistance mutations, which often occur in the side chains of the active site residues. Darunavir has a high genetic barrier to the development of resistance compared to other protease inhibitors. Some studies also suggest a dual mechanism of action for Darunavir, where it not only inhibits the active protease dimer but may also interfere with the dimerization of protease monomers.

The Role of Deuteration in this compound

This compound is a deuterated version of Darunavir, where nine hydrogen atoms on the isobutyl group have been replaced with deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron.

The primary rationale for deuterating drugs is to leverage the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, it is more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family in the liver, to break the C-D bond.

In the case of Darunavir, the isobutyl moiety is a known site of metabolic oxidation. By deuterating this position, the metabolic breakdown of this compound is slowed down compared to its non-deuterated counterpart. This is expected to result in:

  • Longer half-life: The drug remains in the body for a longer period.

  • Increased plasma exposure (AUC): The overall amount of the drug in the bloodstream over time is higher.

  • Potentially reduced dosing frequency: Due to its longer half-life, the drug may be administered less often.

It is crucial to note that deuteration is a pharmacokinetic modification and is not expected to alter the fundamental pharmacodynamic properties of the drug. Therefore, the mechanism of action of this compound at the HIV protease active site is presumed to be identical to that of Darunavir. Currently, publicly available data directly comparing the in vitro inhibitory potency (e.g., IC50, Ki) of this compound and Darunavir is limited. This compound is often used as an internal standard in analytical methods for the quantification of Darunavir due to its similar chemical properties and distinct mass.

Quantitative Data: In Vitro Inhibitory Activity of Darunavir

ParameterValueDescription
IC50 3 - 6 nMThe half-maximal inhibitory concentration against various laboratory strains of HIV-1 in cell-based assays.[2]
Ki 10 - 16 pMThe inhibition constant, representing the binding affinity of Darunavir to the purified HIV-1 protease enzyme.
EC50 55 ng/mLThe half-maximal effective concentration required to inhibit viral replication in cell culture, a measure of antiviral potency.[3][4]

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease. A common method is a fluorometric assay using a synthetic peptide substrate with a fluorophore and a quencher.

Principle: A synthetic peptide substrate containing a specific cleavage site for HIV-1 protease is flanked by a fluorescent donor molecule and a quencher molecule. In the intact peptide, the fluorescence is quenched due to their proximity (Förster Resonance Energy Transfer - FRET).[5][6][7][8][9][10] Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.[11][12] The rate of this increase is proportional to the enzyme's activity.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., based on the p17/p24 cleavage site)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing NaCl)[13]

  • Test compounds (Darunavir, this compound) dissolved in DMSO

  • Control inhibitor (e.g., Pepstatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compounds and a control inhibitor in DMSO. Serially dilute the compounds in assay buffer to the desired concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of recombinant HIV-1 protease to each well. Then, add the serially diluted test compounds or control inhibitor. Include wells with enzyme only (positive control) and wells with buffer only (background). Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm or 490/520 nm, depending on the substrate).[8][10][11][12] Measure the fluorescence intensity kinetically at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes) at 37°C.[11][12]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known. For tight-binding inhibitors like Darunavir, the Morrison equation may be more appropriate.[13]

Cell-Based Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.

Principle: When TZM-bl cells are infected with HIV-1, the viral Tat protein is produced, which activates the HIV-1 LTR promoter, leading to the expression of the luciferase reporter gene.[14][15][16] The amount of light produced by the luciferase reaction is directly proportional to the level of viral replication.[14][15] An antiviral compound will inhibit viral replication and thus reduce luciferase expression.

Materials:

  • TZM-bl cells

  • HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Test compounds (Darunavir, this compound)

  • 96-well clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell adherence.[17]

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the diluted compounds.

  • Virus Infection: Add a pre-titered amount of HIV-1 virus stock to each well. Include wells with cells and virus but no compound (virus control) and wells with cells only (cell control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.[14][16]

  • Luciferase Assay: After incubation, remove the culture medium and add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase reaction.

  • Luminescence Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the compound concentration.

    • Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) from the dose-response curve.

Visualizations

Mechanism of Action of Darunavir

Darunavir Mechanism of Action cluster_0 HIV Life Cycle cluster_1 Darunavir Inhibition HIV_Virus HIV Virion Host_Cell Host Cell (e.g., CD4+ T-cell) HIV_Virus->Host_Cell Entry Viral_RNA_RT Viral RNA Reverse Transcription Host_Cell->Viral_RNA_RT Viral_DNA Viral DNA Viral_RNA_RT->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Gag_Pol Gag-Pol Polyprotein Transcription_Translation->Gag_Pol HIV_Protease HIV Protease Gag_Pol->HIV_Protease Maturation Viral Maturation HIV_Protease->Maturation Cleavage Mature_Virion Mature, Infectious Virion Maturation->Mature_Virion Darunavir Darunavir / this compound Darunavir->HIV_Protease Binds to Active Site

Caption: Darunavir inhibits HIV maturation by binding to the active site of HIV protease.

Experimental Workflow for HIV-1 Protease Inhibition Assay

HIV Protease Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add HIV-1 Protease to 96-well Plate A->B C Add Serial Dilutions of Darunavir / this compound B->C D Pre-incubate to Allow Binding C->D E Initiate Reaction with Fluorogenic Substrate D->E F Measure Fluorescence Kinetically E->F G Data Analysis (Calculate Velocity, Plot Dose-Response) F->G H Determine IC50 Value G->H

Caption: Workflow for determining the IC50 of protease inhibitors.

Experimental Workflow for Cell-Based Antiviral Assay

Cell-Based Antiviral Assay Workflow A Seed TZM-bl Cells in 96-well Plate B Incubate Overnight A->B C Add Serial Dilutions of Darunavir / this compound B->C D Infect Cells with HIV-1 C->D E Incubate for 48 Hours D->E F Lyse Cells and Add Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis (Calculate % Inhibition, Plot Dose-Response) G->H I Determine EC50 Value H->I

Caption: Workflow for determining the EC50 of antiviral compounds.

References

The Unseen Workhorse: A Technical Guide to the Application of Darunavir-d9 in Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal, albeit often behind-the-scenes, role of Darunavir-d9 in the field of virology. While not a therapeutic agent itself, this stable isotope-labeled (SIL) analogue of the potent HIV-1 protease inhibitor, Darunavir, is a critical tool in the precise quantification of the active drug in complex biological matrices. Such accurate measurements are fundamental to understanding the pharmacokinetics, safety, and efficacy of Darunavir, thereby underpinning its successful clinical use in the management of HIV infection. This guide will provide an in-depth look at the methodologies where this compound is employed, offering detailed experimental protocols and quantitative data for researchers and drug development professionals.

The Critical Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate and precise results. An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest to compensate for variations during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for this purpose. The incorporation of nine deuterium atoms into the Darunavir structure results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This allows it to co-elute with Darunavir during chromatography and experience similar ionization efficiency in the mass spectrometer, yet be distinguishable by its mass-to-charge ratio (m/z).

Quantitative Analysis of Darunavir in Biological Matrices

The primary application of this compound is as an internal standard for the quantification of Darunavir in various biological samples, most commonly human plasma and peripheral blood mononuclear cells (PBMCs). This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.

Data Presentation: LC-MS/MS Parameters for Darunavir Quantification

The following table summarizes typical mass spectrometry parameters used for the detection and quantification of Darunavir and its internal standard, this compound. These values are representative and may be optimized for specific instrumentation and matrices.

ParameterDarunavirThis compound (Internal Standard)
Parent Ion (m/z) 548.2557.2
Product Ion (m/z) 392.2401.2
Collision Energy (eV) 2525
Cone Voltage (V) 4040

Note: These values can vary depending on the specific mass spectrometer and source conditions used.

Experimental Protocols

Protocol 1: Quantification of Darunavir in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the extraction and analysis of Darunavir from human plasma samples.

1. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Darunavir reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the data table.

4. Quantification:

  • The concentration of Darunavir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared in a blank matrix.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation / SPE Add_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration via Standard Curve Ratio_Calculation->Concentration_Determination

Caption: A high-level overview of the bioanalytical workflow for Darunavir quantification.

Internal_Standard_Logic cluster_process Analytical Process cluster_compensation Compensation Analyte Darunavir (Analyte) Sample_Prep Sample Preparation (e.g., extraction loss) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Injection LC Injection (volume variation) Sample_Prep->Injection Sample_Prep->Injection Ionization MS Ionization (matrix effects) Injection->Ionization Injection->Ionization Ratio Area Ratio (Analyte/IS) Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to

Caption: The logic of using a stable isotope-labeled internal standard for accurate quantification.

Darunavir-d9 as a Tool for Studying Darunavir Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Darunavir-d9, a deuterium-labeled isotopologue of the HIV protease inhibitor Darunavir, as a critical tool in the study of its metabolism. This document details the metabolic pathways of Darunavir, the principles of using stable isotope-labeled compounds in metabolic research, and practical experimental protocols for in vitro studies.

Introduction to Darunavir and its Metabolism

Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor.[1] It is a cornerstone of highly active antiretroviral therapy (HAART), particularly for treatment-experienced patients. The clinical efficacy of Darunavir is significantly influenced by its pharmacokinetic profile, which is primarily dictated by its metabolism.

Darunavir is extensively metabolized in the liver, almost exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3][4] This rapid metabolism leads to a low oral bioavailability, necessitating co-administration with a pharmacokinetic enhancer, typically a low dose of ritonavir or cobicistat.[1][3] These "boosters" are potent inhibitors of CYP3A4, thereby reducing the first-pass metabolism of Darunavir and significantly increasing its plasma concentrations and half-life.[2][3][5]

The primary metabolic pathways of Darunavir involve oxidation.[2] A study utilizing [14C]darunavir in healthy male subjects identified the main routes of metabolism as:

  • Carbamate hydrolysis: Cleavage of the carbamate linkage.

  • Isobutyl aliphatic hydroxylation: Oxidation of the isobutyl group.

  • Aniline aromatic hydroxylation: Oxidation of the aniline ring.

  • Benzylic aromatic hydroxylation: A lesser pathway involving oxidation of the benzylic moiety.

  • Glucuronidation: A minor conjugation pathway.[2]

The co-administration of ritonavir significantly inhibits the first three major metabolic pathways, leading to a substantial increase in the excretion of unchanged Darunavir.[2]

The Role of Stable Isotope Labeling in Metabolism Studies

Stable isotope labeling, particularly with deuterium (²H or D), is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The use of compounds like this compound offers several advantages:

  • Internal Standards in Bioanalysis: Deuterium-labeled compounds are ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[6] Their chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior, while their mass difference allows for distinct detection by the mass spectrometer.

  • Metabolite Identification: Co-administering a 1:1 mixture of the labeled and unlabeled drug can simplify the identification of metabolites in complex biological matrices. Metabolites will appear as doublet peaks in the mass spectrum with a characteristic mass shift, distinguishing them from endogenous compounds.

  • Elucidation of Metabolic Pathways: By tracking the fate of the isotopic label, researchers can gain insights into metabolic pathways and bioactivation mechanisms.

  • Investigation of the Kinetic Isotope Effect (KIE): The replacement of a hydrogen atom with a deuterium atom at a site of metabolic oxidation can slow down the rate of the reaction. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This phenomenon, known as the deuterium kinetic isotope effect, can be a valuable tool for identifying the rate-limiting steps in a metabolic pathway and for designing drugs with improved pharmacokinetic profiles.

This compound as a Tool for Studying Darunavir Metabolism

This compound is a deuterated analog of Darunavir, where nine hydrogen atoms have been replaced with deuterium. Its primary application in published literature is as an internal standard for the accurate quantification of Darunavir in biological samples using LC-MS/MS.[6]

While direct comparative metabolism studies of Darunavir and this compound are not extensively available in the public domain, the principles of stable isotope labeling suggest its potential for deeper metabolic investigation. By strategically placing the deuterium labels on moieties susceptible to metabolism, such as the isobutyl group, one could probe the kinetic isotope effect on specific metabolic pathways. A significant KIE would manifest as a change in the ratio of different metabolites formed from this compound compared to Darunavir.

Experimental Protocols

In Vitro Metabolism of Darunavir using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of Darunavir in vitro.

Materials:

  • Darunavir

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • This compound (as internal standard)

Procedure:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human liver microsomes (final protein concentration typically 0.2-1 mg/mL), and the NADPH regenerating system.

    • Prepare a stock solution of Darunavir in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <0.5%, to avoid enzyme inhibition).

  • Incubation:

    • Pre-warm the incubation mixtures at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding Darunavir to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile) with the internal standard (this compound).

  • Sample Processing:

    • Vortex the quenched samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Data Analysis:

  • The disappearance of the parent compound (Darunavir) over time is monitored by LC-MS/MS.

  • The metabolic stability can be expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

LC-MS/MS Method for the Quantification of Darunavir

This is a representative LC-MS/MS method for the analysis of Darunavir in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., Phenomenex Synergi Fusion-RP 80A, 150 mm x 2 mm, 4 µm particle size).[7]

  • Mobile Phase: A gradient of water with 0.05% formic acid (Solvent A) and acetonitrile with 0.05% formic acid (Solvent B).[7]

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Column Temperature: 35°C.[7]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Darunavir: Monitor a specific precursor ion to product ion transition (e.g., m/z 548.3 → 392.3).

    • This compound (Internal Standard): Monitor the corresponding transition for the deuterated analog (e.g., m/z 557.3 → 401.3).

Data Acquisition and Processing:

  • The peak areas of the analyte (Darunavir) and the internal standard (this compound) are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (Darunavir/Darunavir-d9) against the concentration of the calibration standards.

  • The concentration of Darunavir in the unknown samples is determined from the calibration curve.

Quantitative Data

The following table summarizes key pharmacokinetic and metabolic data for Darunavir from published studies.

ParameterUnboosted DarunavirBoosted Darunavir (with Ritonavir)Reference
Oral Bioavailability 37%82%[3]
Terminal Elimination Half-life Not specified~15 hours[3]
Primary Metabolizing Enzyme CYP3A4CYP3A4 (inhibited)[2][3][4]
Excretion of Unchanged Drug (as % of dose) 8.0%48.8%[2]
Excretion in Feces (% of dose) 81.7% (total radioactivity)79.5% (total radioactivity)[2]
Excretion in Urine (% of dose) 12.2% (total radioactivity)13.9% (total radioactivity)[2]

Visualizations

Darunavir Metabolic Pathway

Darunavir_Metabolism cluster_CYP3A4 CYP3A4-mediated Oxidation Darunavir Darunavir M_Carbamate Carbamate Hydrolysis Metabolite Darunavir->M_Carbamate M_Isobutyl Isobutyl Aliphatic Hydroxylation Metabolite Darunavir->M_Isobutyl M_Aniline Aniline Aromatic Hydroxylation Metabolite Darunavir->M_Aniline M_Benzylic Benzylic Aromatic Hydroxylation Metabolite (minor) Darunavir->M_Benzylic M_Glucuronide Glucuronide Conjugate (minor) Darunavir->M_Glucuronide

Caption: Major metabolic pathways of Darunavir, primarily mediated by CYP3A4.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Incubation Mixture (HLMs, Buffer, NADPH System) B Pre-warm at 37°C A->B C Initiate Reaction (Add Darunavir) B->C D Incubate and Sample at Time Points C->D E Quench Reaction (Add ACN + this compound) D->E F Protein Precipitation & Centrifugation E->F G LC-MS/MS Analysis F->G H Data Analysis (Metabolic Stability) G->H

Caption: A typical workflow for an in vitro Darunavir metabolism study.

Logical Relationship of Darunavir Boosting

Darunavir_Boosting Darunavir Darunavir CYP3A4 CYP3A4 Enzyme Darunavir->CYP3A4 Substrate Metabolism Rapid Metabolism CYP3A4->Metabolism Low_Bioavailability Low Bioavailability Metabolism->Low_Bioavailability Ritonavir Ritonavir Inhibition Inhibition Ritonavir->Inhibition Inhibition->CYP3A4 Increased_Exposure Increased Darunavir Plasma Exposure Inhibition->Increased_Exposure

Caption: The mechanism of action of ritonavir in boosting Darunavir exposure.

Conclusion

This compound is an indispensable tool in the bioanalysis of Darunavir, serving as a robust internal standard for accurate quantification. While its application in elucidating the finer details of Darunavir's metabolic pathways through kinetic isotope effect studies is a promising area for further research, the foundational knowledge of Darunavir's metabolism, primarily through CYP3A4, is well-established. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug development professionals working with this important antiretroviral agent. Future studies employing this compound in comparative metabolic profiling could offer deeper insights into the mechanisms of its biotransformation and potential for metabolic drug-drug interactions.

References

Methodological & Application

Application Note: Quantification of Darunavir in Human Plasma using HPLC-MS/MS with Darunavir-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Darunavir in human plasma. The method utilizes Darunavir-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a linear range suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Monitoring its concentration in plasma is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. This document provides a detailed protocol for the quantification of Darunavir in human plasma using a reliable HPLC-MS/MS method, which is considered the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample processing and instrument response, leading to highly reliable results.

Experimental

Materials and Reagents
  • Darunavir reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

Preparation of Solutions
  • Darunavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Darunavir reference standard in methanol.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare a stock solution of this compound in methanol and dilute it with 50:50 (v/v) acetonitrile:water to the final working concentration.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions of Darunavir by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Spike these working solutions into blank human plasma to obtain calibration standards and quality control samples at various concentrations.

Protocols

Sample Preparation
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 500 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube or vial for HPLC-MS/MS analysis.

HPLC Conditions
ParameterValue
Column C18 reversed-phase, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or gradient elution can be optimized. A typical starting point is 70% B.
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 2-3 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Darunavir Transition 548.1 → 392.0[1]
This compound Transition 557.1 → 401.0[1]
Collision Energy Optimized for the specific instrument
Dwell Time 200 ms

Data Presentation

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical performance characteristics.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Darunavir1.0 - 5000> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1.0< 15< 1585 - 115
Low3.0< 15< 1585 - 115
Medium500< 15< 1585 - 115
High4000< 15< 1585 - 115

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)
DarunavirLow~90
DarunavirHigh~90
This compoundWorking Concentration~89

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is protein_ppt Protein Precipitation (500 µL Acetonitrile + 0.1% FA) add_is->protein_ppt vortex Vortex (2 min) protein_ppt->vortex centrifuge Centrifuge (12,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for Darunavir plasma quantification.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Darunavir in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic studies and therapeutic drug monitoring of Darunavir.

References

Validated LC-MS/MS Protocol for the Quantification of Darunavir in Human Plasma Using Darunavir-d9

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Darunavir (DRV) is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV-1) infection. Therapeutic drug monitoring of darunavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of darunavir in human plasma, utilizing its deuterated stable isotope, Darunavir-d9, as the internal standard (IS). The methodology presented herein is designed for high-throughput analysis in clinical and research settings.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of darunavir.

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of darunavir in human plasma.

workflow Experimental Workflow for Darunavir Quantification plasma_sample Plasma Sample (100 µL) add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer hplc HPLC Separation (C18 Column) supernatant_transfer->hplc Inject msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification (Analyst Software) msms->quantification reporting Reporting quantification->reporting

Caption: A flowchart illustrating the key stages of the LC-MS/MS method for darunavir analysis.

Experimental Protocols

Materials and Reagents
  • Darunavir reference standard and this compound internal standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid and ammonium acetate.

  • Human plasma (K2EDTA).

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • An electrospray ionization (ESI) source was used.

Sample Preparation

A protein precipitation method is employed for sample preparation.[1]

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard, this compound.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture for approximately 2 minutes.[2]

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.[2]

  • Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 analytical column is commonly used for separation.[3][4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 5mM ammonium acetate) is effective.[3][5] A typical composition could be Acetonitrile:0.1% Formic Acid (50:50, v/v).

  • Flow Rate: A flow rate of 0.6 mL/min is often employed.

  • Injection Volume: 5 µL.[2]

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[3][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[3]

  • MRM Transitions: The precursor to product ion transitions monitored are:

    • Darunavir: m/z 548.1 → 392.0[3]

    • This compound (IS): The specific transition for this compound is not explicitly stated in the provided search results, but it would be approximately m/z 557.1 → [Product Ion]. The product ion would be determined during method development.

Quantitative Data Summary

The following tables summarize the validation parameters for a typical LC-MS/MS method for darunavir quantification.

Table 1: Linearity and Sensitivity

ParameterValueReference
Linearity Range20.10–3501.23 ng/mL[5]
Correlation Coefficient (r²)≥ 0.99[5]
Lower Limit of Quantification (LLOQ)20.20 ng/mL[3]

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
LLOQ7.65104--[3]
Low QC< 5.099.79 - 100.24< 5.099.74 - 100.61[6]
Medium QC< 5.099.79 - 100.24< 5.099.74 - 100.61[6]
High QC< 5.099.79 - 100.24< 5.099.74 - 100.61[6]

Table 3: Recovery and Matrix Effect

AnalyteMean Recovery (%)Recovery Precision (%CV)Matrix Effect (%CV)Reference
Darunavir78.36 ± 2.590.21 - 0.57No significant effect observed[5]
This compound94.19--

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of darunavir in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The simple protein precipitation extraction procedure allows for a high-throughput workflow, making this method well-suited for routine therapeutic drug monitoring and clinical research applications.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Darunavir-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the study of HIV-1 protease inhibitors, with a specific focus on the potential applications of Darunavir-d9. Darunavir is a potent second-generation HIV-1 protease inhibitor.[1] Its deuterated isotopologue, this compound, is commonly employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of darunavir in biological matrices.[1] While not typically used as a primary screening agent, the principles of HTS for HIV-1 protease can be adapted to incorporate this compound for specialized screening paradigms, such as competitive binding assays or as a tool for mass spectrometry-based screening.

Introduction to HIV-1 Protease as a Drug Target

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is an aspartyl protease responsible for the cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins.[2][3] This maturation step is essential for the production of infectious virions.[2] Inhibition of HIV-1 protease results in the release of immature, non-infectious viral particles, thus halting the progression of the infection.[3] This makes HIV-1 protease a prime target for antiretroviral therapy.[4]

Signaling Pathway of HIV-1 Maturation

The following diagram illustrates the role of HIV-1 protease in the viral life cycle.

HIV_Lifecycle cluster_host_cell Host Cell cluster_virion Virion Maturation Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag & Gag-Pol Polyproteins Gag & Gag-Pol Polyproteins Translation->Gag & Gag-Pol Polyproteins Budding Budding Gag & Gag-Pol Polyproteins->Budding Cleavage Cleavage Gag & Gag-Pol Polyproteins->Cleavage Immature Virion Immature Virion Budding->Immature Virion HIV-1 Protease HIV-1 Protease Immature Virion->HIV-1 Protease HIV-1 Protease->Cleavage acts on Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Mature Virion Mature Virion Mature Viral Proteins->Mature Virion Darunavir Darunavir Darunavir->HIV-1 Protease inhibits

Caption: Role of HIV-1 Protease in the viral life cycle and its inhibition by Darunavir.

High-Throughput Screening Assays for HIV-1 Protease Inhibitors

A variety of HTS assays have been developed to identify novel inhibitors of HIV-1 protease. These can be broadly categorized as biochemical assays and cell-based assays.

Biochemical Assay: FRET-Based Protease Activity Assay

This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by HIV-1 protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

Experimental Workflow:

FRET_Workflow Dispense Assay Buffer Dispense Assay Buffer Add Test Compound / this compound Add Test Compound / this compound Dispense Assay Buffer->Add Test Compound / this compound Add HIV-1 Protease Add HIV-1 Protease Add Test Compound / this compound->Add HIV-1 Protease Incubate Incubate Add HIV-1 Protease->Incubate Add FRET Substrate Add FRET Substrate Incubate->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence MS_Workflow Dispense Assay Buffer Dispense Assay Buffer Add Test Compound Add Test Compound Dispense Assay Buffer->Add Test Compound Add HIV-1 Protease & Substrate Add HIV-1 Protease & Substrate Add Test Compound->Add HIV-1 Protease & Substrate Incubate Incubate Add HIV-1 Protease & Substrate->Incubate Quench Reaction & Add this compound (IS) Quench Reaction & Add this compound (IS) Incubate->Quench Reaction & Add this compound (IS) LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction & Add this compound (IS)->LC-MS/MS Analysis

References

Application Note: Protocol for Preparing Darunavir-d9 Standard Solutions for Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir is a potent protease inhibitor used in the treatment of HIV infection.[1][2][3] Accurate quantification of Darunavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[4][5] This application note provides a detailed protocol for the preparation of Darunavir-d9 standard solutions for use as an internal standard in the calibration of analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Darunavir and is an ideal internal standard as it shares similar physicochemical properties with the analyte but has a different mass, allowing for accurate quantification.[6]

Materials and Reagents

  • Darunavir Ethanolate (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (DMSO)

  • Deionized or HPLC-grade water

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Sonicator

Experimental Protocols

Preparation of Darunavir Stock Solution (1 mg/mL)
  • Accurately weigh approximately 10 mg of Darunavir Ethanolate reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol to the flask.[7]

  • Sonicate the solution for 15 minutes to ensure complete dissolution.[7]

  • Allow the solution to return to room temperature.

  • Make up the volume to 10 mL with methanol and mix thoroughly. This is the Darunavir Stock Solution (1 mg/mL) .

  • Store the stock solution at -20°C or -80°C for long-term stability.[8][9]

Preparation of this compound Internal Standard Stock Solution (1 mg/mL)
  • Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask.

  • Dissolve the standard in methanol.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Make up the volume to 1 mL with methanol and mix thoroughly. This is the This compound Stock Solution (1 mg/mL) .

  • Store the stock solution at -20°C or -80°C.[8][9]

Preparation of Working Solutions

Darunavir Working Solution (100 µg/mL):

  • Pipette 1 mL of the Darunavir Stock Solution (1 mg/mL) into a 10 mL volumetric flask.

  • Dilute to the mark with a 1:1 solution of methanol and HPLC-grade water.[2] This is the Darunavir Working Solution (100 µg/mL) .

This compound Internal Standard Working Solution (10 µg/mL):

  • Pipette 100 µL of the this compound Stock Solution (1 mg/mL) into a 10 mL volumetric flask.

  • Dilute to the mark with a 1:1 solution of methanol and HPLC-grade water. This is the This compound Working Solution (10 µg/mL) .

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, cell lysate) with appropriate volumes of the Darunavir Working Solution and a fixed volume of the this compound Internal Standard Working Solution. The final concentration of the internal standard should be consistent across all calibration points and samples.

Example Calibration Curve Points:

Calibration LevelDarunavir Concentration (ng/mL)Volume of Darunavir Working Solution (100 µg/mL) to add to 1 mL blank matrixFinal this compound Concentration (ng/mL)
1550 nL100
210100 nL100
350500 nL100
41001 µL100
55005 µL100
6100010 µL100
7200020 µL100
8500050 µL100

Note: The volumes of working solution to be added may be adjusted based on the desired concentration range and the sensitivity of the analytical instrument.

Data Presentation

The following table summarizes the concentrations of the prepared solutions:

Solution NameCompoundConcentrationSolvent
Darunavir Stock SolutionDarunavir Ethanolate1 mg/mLMethanol
This compound Stock SolutionThis compound1 mg/mLMethanol
Darunavir Working SolutionDarunavir100 µg/mLMethanol:Water (1:1)
This compound Working SolutionThis compound10 µg/mLMethanol:Water (1:1)

Visualizations

The following diagram illustrates the workflow for the preparation of Darunavir and this compound standard solutions.

G cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation cluster_cal Calibration Standard Preparation DRV_solid Darunavir Ethanolate (Solid) DRV_stock Darunavir Stock Solution (1 mg/mL in Methanol) DRV_solid->DRV_stock Dissolve in Methanol DRVd9_solid This compound (Solid) DRVd9_stock This compound Stock Solution (1 mg/mL in Methanol) DRVd9_solid->DRVd9_stock Dissolve in Methanol DRV_work Darunavir Working Solution (100 µg/mL) DRV_stock->DRV_work Dilute with Methanol:Water (1:1) DRVd9_work This compound Working Solution (10 µg/mL) DRVd9_stock->DRVd9_work Dilute with Methanol:Water (1:1) Cal_standards Calibration Curve Standards (e.g., 5-5000 ng/mL) DRV_work->Cal_standards Spike into Blank Matrix DRVd9_work->Cal_standards Spike into Blank Matrix

Caption: Workflow for this compound Standard Solution Preparation.

References

Application Note: Liquid-Liquid Extraction of Darunavir and Darunavir-d9 from Human Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1] Therapeutic Drug Monitoring (TDM) of darunavir is crucial for optimizing treatment efficacy and minimizing toxicity. This application note details a robust liquid-liquid extraction (LLE) procedure for the quantitative analysis of darunavir from human plasma using its stable isotope-labeled internal standard (IS), darunavir-d9, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

Liquid-liquid extraction is a sample preparation technique used to separate analytes from complex matrices based on their differential solubilities in two immiscible liquid phases—typically an aqueous sample and an organic solvent. In this protocol, plasma proteins are first precipitated, and then darunavir and its internal standard are extracted from the aqueous plasma into an organic solvent, methyl tert-butyl ether (MTBE). This process isolates the analytes from endogenous interferences such as salts, proteins, and phospholipids, thereby reducing matrix effects and improving the sensitivity and reliability of subsequent LC-MS/MS analysis. The use of this compound as an internal standard corrects for variability during sample preparation and instrumental analysis.

Experimental Protocols

Materials and Reagents
  • Darunavir reference standard

  • This compound (Internal Standard)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, HPLC grade[2]

  • Acetonitrile, HPLC grade[3]

  • Ammonium formate, analytical grade[3]

  • Formic acid, analytical grade[3]

  • Type I Reagent Grade Water

  • Control human plasma (with K2-EDTA as anticoagulant)

  • Standard laboratory equipment: vortex mixer, microcentrifuge, analytical balance, nitrogen evaporator.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve darunavir and this compound in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.[2] Store at 2-8°C.

  • Working Standard Solutions: Prepare working standard solutions for darunavir by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration curve (CC) and quality control (QC) standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration suitable for spiking into plasma samples.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Spike blank human plasma with the appropriate darunavir working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

  • A typical calibration curve range is 10-2,000 ng/mL.[4]

  • QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Liquid-Liquid Extraction (LLE) Procedure
  • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma (blank, standard, QC, or sample) into the appropriately labeled tubes.

  • Add 20 µL of the this compound internal standard working solution to all tubes except for the blank. Add 20 µL of 50% methanol to the blank tube.[3]

  • Vortex briefly (approx. 10 seconds) to mix.

  • Add 250 µL of acetonitrile to precipitate proteins, and vortex for 2 minutes.[3]

  • Add 800 µL of methyl tert-butyl ether (MTBE) to each tube.[5][6]

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C to separate the aqueous and organic layers.[3]

  • Carefully transfer the upper organic layer (supernatant) to a clean set of labeled tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 70:30 v/v acetonitrile:2mM ammonium formate with 0.1% formic acid).[3]

  • Vortex to dissolve the residue, and transfer the solution to autosampler vials for LC-MS/MS analysis.

Data Presentation

The performance of this method is summarized in the tables below, with data compiled from validated bioanalytical procedures.

Table 1: Summary of Method Validation Parameters

ParameterResultReference
Linearity Range 10 - 2,000 ng/mL[3][4]
Correlation Coefficient (r²) > 0.99[4]
Accuracy (% Recovery) 98.0% - 102.4%[3][4]
Precision (Intra-batch %CV) 0.5% - 3.5%[3]
Precision (Inter-batch %CV) 0.9% - 3.3%[3]
Matrix Effect (%CV) 1.71% (Not Significant)[3]
Extraction Recovery 86.0% - 111.1%[7]

Table 2: Typical LC-MS/MS Instrument Conditions

ParameterConditionReference
HPLC Column Agilent, Zorbax XDB C18 (2.1 x 50 mm, 5 µm)[3][4]
Mobile Phase A: 2mM Ammonium Formate + 0.1% Formic Acid in WaterB: Acetonitrile[3]
Gradient/Isocratic Isocratic (70% B)[3]
Flow Rate 0.12 mL/min[3]
Injection Volume 10 µL[3]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
MS Detection Multiple Reaction Monitoring (MRM)[2]
MRM Transition (Darunavir) m/z 548.3 → 392.3[2][7]
MRM Transition (this compound) m/z 557.3 → 401.3 (Typical)

Mandatory Visualization

LLE_Workflow start Start plasma 1. Aliquot 100 µL Plasma start->plasma add_is 2. Add Internal Standard (this compound) plasma->add_is vortex1 3. Vortex Mix add_is->vortex1 add_acn 4. Add Acetonitrile (Protein Precipitation) vortex1->add_acn add_mtbe 5. Add MTBE (Extraction Solvent) add_acn->add_mtbe vortex2 6. Vortex Mix (5 min) add_mtbe->vortex2 centrifuge 7. Centrifuge (4000 rpm, 5 min) vortex2->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness (N2) transfer->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analyze 11. Analyze by LC-MS/MS reconstitute->analyze end End analyze->end

Caption: Workflow for Liquid-Liquid Extraction of Darunavir.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Darunavir-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions for the detection and optimization of Darunavir using Darunavir-d9 as an internal standard via LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Darunavir and its deuterated internal standard, this compound?

A1: Darunavir is typically analyzed in positive electrospray ionization (ESI) mode.[1][2][3] The most common precursor ion is the protonated molecule [M+H]+. The transition for the deuterated internal standard, this compound (DRV-d9), will have a higher mass for the precursor ion due to the nine deuterium atoms, while the product ion often remains the same.

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityReference
Darunavir548.1 - 548.5392.0 - 392.3Positive[1][2][3][4]
This compound (IS)~557.5~392.3PositiveInferred from[5]

Q2: Why use this compound as an internal standard (IS)?

A2: A stable isotope-labeled (SIL) internal standard like this compound is the ideal choice for quantitative LC-MS/MS analysis. Because SIL-ISs have very similar physicochemical properties to the analyte, they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[6] This allows for accurate correction of variations during sample preparation and analysis, improving method precision and accuracy.[6]

Q3: What type of sample preparation is recommended for plasma samples?

A3: For plasma samples, protein precipitation (PP) is a simple, rapid, and effective method for extracting Darunavir.[1] This technique involves adding a solvent like acetonitrile or methanol to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, can often be directly injected or evaporated and reconstituted in the mobile phase.[1][7]

Q4: What are the common liquid chromatography (LC) conditions used for Darunavir analysis?

A4: Reversed-phase chromatography using a C18 column is the most common approach.[1][3][8][9] Mobile phases typically consist of an aqueous component with a modifier (like ammonium formate or formic acid) and an organic solvent (like acetonitrile or methanol).[3][8][9][10]

ParameterTypical Conditions
Column C18 Reversed-Phase (e.g., X-Bridge, Zorbax, Hibar)[3][8][9][11]
Mobile Phase A Water with 0.1% Formic Acid or 2-5mM Ammonium Formate[3][10]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[1][10]
Elution Isocratic or Gradient[9][10]
Flow Rate 0.2 - 1.0 mL/min[1][9][10][11]
Column Temp. 30 - 55 °C[9][10][11]

Experimental Protocols

Protocol 1: Plasma Sample Preparation via Protein Precipitation
  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the this compound internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[7]

  • Vortexing: Vortex the mixture for approximately 2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 70:30 Acetonitrile/Water with 0.1% Formic Acid).[3][7]

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Suggested LC-MS/MS Method Parameters

The following table provides a starting point for method development. Parameters must be optimized for your specific instrument and column.

ParameterSettingRationale
LC Column Agilent Zorbax XDB C18 (2.1 x 50 mm, 5 µm)A common column providing good peak shape.[3]
Mobile Phase A: 2mM Ammonium Formate w/ 0.1% Formic AcidB: Acetonitrile w/ 0.1% Formic AcidProvides good ionization and chromatographic separation.[3]
Gradient 70% B (Isocratic)A simple starting point; can be optimized to a gradient if needed.[3]
Flow Rate 0.4 mL/minA moderate flow rate suitable for smaller ID columns.[10]
Injection Vol. 5 - 10 µLBalances sensitivity with potential for column overload.[3][11]
Column Temp. 40 °CImproves peak shape and reduces viscosity.[12]
Ionization Mode ESI PositiveProvides the highest response for Darunavir.[1]
Scan Type Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity for quantification.[2]
DRV Transition m/z 548.3 → 392.3Confirmed precursor to product ion transition.[4]
DRV-d9 Transition m/z 557.3 → 392.3Predicted transition for the deuterated internal standard.
Source Temp. 500 °COptimized for efficient desolvation.[13]
IonSpray Voltage 5000 VA typical voltage for generating a stable spray.[13]

Troubleshooting Guide

Issue: No or very low signal for both Darunavir and this compound.

  • Possible Cause 1: LC-MS Connection. The fluidic path from the LC to the mass spectrometer may be disconnected or blocked.

    • Solution: Check all tubing and fittings between the column outlet and the MS source. Ensure the LC outlet is properly connected to the ion source.[14]

  • Possible Cause 2: Ion Source Issue. The electrospray needle could be clogged, or the source parameters (e.g., temperature, gas flows, voltage) may be incorrect.

    • Solution: Check for a visible spray from the capillary.[14] If there is none, clean or replace the capillary. Verify that all source temperatures and gas flows are stable and set as expected in the method.[14] Perform a system tune or calibration to ensure the MS is functioning correctly.[14]

  • Possible Cause 3: No Mobile Phase Flow. The LC pumps may not be delivering solvent.

    • Solution: Check the mobile phase reservoirs to ensure they are not empty. Purge the LC pumps to remove any air bubbles.[14] Verify the flow rate and check for any crimped or damaged tubing.[14]

Issue: Poor peak shape (tailing, fronting, or splitting).

  • Possible Cause 1: Column Contamination or Degradation. The analytical column may be overloaded or contaminated with residue from previous samples.

    • Solution: Wash the column with a strong solvent. If performance does not improve, the column may need to be replaced. Poor peak shape can result from column contamination or overload.[15]

  • Possible Cause 2: Incompatible Sample Solvent. The solvent used to reconstitute the sample may be too strong compared to the initial mobile phase, causing distortion.

    • Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase.

  • Possible Cause 3: Secondary Interactions. Residual silanol groups on the column can interact with the analyte, causing peak tailing.

    • Solution: Adjust the pH of the mobile phase or use a column with better end-capping. The interaction between the analyte, column, and mobile phase can be complex.[16]

Issue: High background noise or extraneous peaks.

  • Possible Cause 1: Contamination. Contamination can come from solvents, reagents, sample collection tubes, or carryover from a previous injection.[15]

    • Solution: Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives. Inject a blank solvent run to check for carryover. If carryover is present, implement a robust needle wash protocol.[12]

  • Possible Cause 2: Matrix Effects. Co-eluting compounds from the biological matrix (e.g., phospholipids) can suppress or enhance the analyte signal and contribute to background noise.[16]

    • Solution: Improve the sample clean-up procedure. A more rigorous extraction method like solid-phase extraction (SPE) may be necessary. Adjusting the chromatography to separate the analyte from the interfering compounds is also an effective strategy.

Issue: Inconsistent or variable internal standard (IS) response.

  • Possible Cause 1: Sample Preparation Inconsistency. The IS may not have been added consistently to all samples and standards, or there may be variability in the extraction process.

    • Solution: Review the pipetting and sample handling procedures to ensure consistency. Greater IS variability in study samples compared to standards can indicate a non-optimized sample processing method.[6]

  • Possible Cause 2: IS Instability. The internal standard may be degrading in the sample matrix or in the autosampler.

    • Solution: Investigate the stability of this compound under your specific storage and analysis conditions.

  • Possible Cause 3: Suboptimal Chromatography. Although unlikely with a SIL-IS, a slight retention time shift between the analyte and IS can lead to differential matrix effects if they elute on the shoulder of an interfering peak.[6]

    • Solution: Optimize the chromatography to ensure the analyte and IS peaks are symmetrical and co-elute perfectly.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge transfer Transfer Supernatant centrifuge->transfer reconstitute Evaporate & Reconstitute transfer->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Processing ms->data

Caption: General experimental workflow for Darunavir analysis.

G start Problem: No / Low Analyte Signal q_infuse Infuse Standard Directly into MS. Is Signal Present? start->q_infuse check_ms Troubleshoot MS: - Check Tune/Calibration - Clean Ion Source - Verify Gas/Voltage q_infuse->check_ms No q_lc_flow Check LC System: - Is there flow? - Is pressure stable? q_infuse->q_lc_flow Yes check_pump Troubleshoot LC Pumps: - Check Solvent Levels - Purge System - Check for Leaks q_lc_flow->check_pump No q_sample Inject System Suitability Standard (SST). Is Peak Present? q_lc_flow->q_sample Yes check_column Troubleshoot Column/Connections: - Check for Blockages - Verify LC to MS Connection q_sample->check_column No check_prep Troubleshoot Sample Prep: - Prepare Fresh Sample - Verify IS Spiking - Check Extraction Steps q_sample->check_prep Yes

Caption: Troubleshooting logic for "No/Low Analyte Signal".

References

Technical Support Center: Troubleshooting Peak Tailing and Asymmetry for Darunavir-d9 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common chromatographic issues encountered during the analysis of Darunavir-d9. The following resources offer direct solutions to problems of peak tailing and asymmetry in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for basic compounds like this compound is primarily caused by secondary interactions between the analyte and the stationary phase. The most common culprits include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine functional groups of this compound, leading to a secondary, stronger retention mechanism that causes tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Darunavir (strongest basic pKa ≈ 2.39), the compound can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion and tailing.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in achieving a symmetrical peak shape for ionizable compounds like this compound. To minimize peak tailing, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For Darunavir, with a basic pKa of approximately 2.39, a mobile phase pH of around 3.0 is often effective.[3][4] At this lower pH, the residual silanol groups on the silica stationary phase are protonated and thus less likely to interact with the protonated basic analyte, leading to a more uniform interaction and a symmetrical peak.[5]

Q3: What type of HPLC column is best suited for the analysis of this compound to minimize peak tailing?

A3: For basic compounds like this compound, it is advisable to use modern, high-purity silica columns that are end-capped.[1] End-capping is a process that chemically bonds a small, inert compound to the residual silanol groups, effectively shielding them from interaction with the analyte. Columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated," are also an excellent choice.

Q4: Can mobile phase additives help in reducing peak tailing for this compound?

A4: Yes, certain mobile phase additives can significantly improve the peak shape of basic compounds. A common approach is the addition of a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites on the stationary phase, thereby reducing their availability to interact with this compound.[5] However, it is important to note that additives like TEA may alter the selectivity of the separation and can sometimes be difficult to completely flush from the HPLC system. The use of buffers, such as phosphate or formate, is also crucial for maintaining a stable pH and can help in masking residual silanol interactions.[2][6][7]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step workflow for identifying the root cause of peak tailing and implementing corrective actions.

G cluster_0 Start: Observe Peak Tailing cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column Evaluation cluster_4 Hardware & Sample Considerations cluster_5 Resolution start Peak Tailing Observed (Asymmetry Factor > 1.2) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system check_method Review Method Parameters (pH, Mobile Phase, Column) check_system->check_method adjust_ph Adjust Mobile Phase pH (Target pH ~3.0) check_method->adjust_ph check_buffer Verify Buffer Concentration (10-50 mM) adjust_ph->check_buffer If tailing persists end Peak Shape Improved (Asymmetry Factor ≤ 1.2) adjust_ph->end If resolved add_modifier Consider Additive (e.g., 0.1% Formic Acid) check_buffer->add_modifier inspect_column Inspect Column History & Age add_modifier->inspect_column If tailing persists flush_column Flush Column with Strong Solvent inspect_column->flush_column replace_column Replace with New/End-capped Column flush_column->replace_column check_hardware Check for Extra-Column Volume (Tubing, Connections) replace_column->check_hardware If tailing persists replace_column->end If resolved check_sample Evaluate Sample Concentration (Dilute if necessary) check_hardware->check_sample check_sample->end If resolved

Caption: A logical workflow for troubleshooting peak tailing.

Experimental Protocols
  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

  • Materials:

    • This compound standard solution (10 µg/mL in mobile phase)

    • HPLC grade water, acetonitrile, and methanol

    • Phosphoric acid or formic acid for pH adjustment

    • HPLC system with UV or MS detector

    • A suitable reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 7.0). A common buffer is 20 mM potassium phosphate.

    • Prepare the final mobile phase by mixing the aqueous buffer with an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).

    • Equilibrate the HPLC column with the mobile phase at pH 7.0 for at least 30 minutes.

    • Inject the this compound standard solution and record the chromatogram. Calculate the peak asymmetry factor.

    • Sequentially lower the pH of the mobile phase, allowing for adequate equilibration at each pH level before injecting the standard.

    • Record the chromatogram and calculate the peak asymmetry factor for each pH.

    • Compare the peak shapes and asymmetry factors obtained at different pH values to determine the optimal condition.

  • Objective: To assess the contribution of the column to peak tailing.

  • Procedure:

    • Using the optimized mobile phase from Protocol 1, inject a standard of a neutral compound (e.g., caffeine or uracil). If the peak for the neutral compound is symmetrical, it suggests that the tailing of this compound is due to secondary interactions with the stationary phase.

    • If the neutral compound also shows tailing, it may indicate a physical problem with the column, such as a void at the inlet or a blocked frit.

    • In case of suspected contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).

    • If tailing persists for this compound with a known good column, consider replacing it with a new, end-capped column specifically designed for basic compounds.

Data Presentation

The following table summarizes the expected impact of different chromatographic parameters on the peak asymmetry of this compound.

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)
Mobile Phase pH pH 7.0> 2.0pH 3.01.1 - 1.3
Column Type Standard C181.8 - 2.5End-capped C181.0 - 1.2
Buffer Concentration 5 mM Phosphate1.7 - 2.225 mM Phosphate1.2 - 1.5
Mobile Phase Additive None> 1.80.1% Formic Acid1.1 - 1.4
Sample Concentration 50 µg/mL1.6 - 2.05 µg/mL1.0 - 1.3

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions leading to peak tailing for basic compounds like this compound on a silica-based stationary phase.

G cluster_0 Analyte-Stationary Phase Interactions cluster_1 Mitigation Strategies Darunavir This compound (Basic Amine Group) Interaction Secondary Ionic Interaction Darunavir->Interaction Silanol Residual Silanol Groups (Si-OH) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Causes Low_pH Low Mobile Phase pH (e.g., pH 3) Low_pH->Silanol Protonates & Reduces Interaction Endcapping End-capped Column Endcapping->Silanol Shields from Interaction Additive Competing Base Additive (e.g., TEA) Additive->Silanol Competitively Binds

Caption: Interactions causing peak tailing and mitigation strategies.

References

Overcoming ion suppression effects for Darunavir-d9 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Darunavir-d9 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on ion suppression effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue for this compound analysis?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the ESI source.[1][2][3] This interference reduces the analyte's signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1][4] The primary mechanism involves competition for ionization efficiency between this compound and matrix components within the ESI droplet.[4][5] Even though this compound is a stable isotope-labeled internal standard (SIL-IS), severe ion suppression can diminish its signal to a level that is too low for reliable detection, compromising the quantitative accuracy of the assay.[6]

Q2: How can I determine if my this compound signal is being affected by ion suppression?

There are two primary methods to detect and characterize ion suppression:

  • Post-Column Infusion: This technique involves infusing a standard solution of this compound at a constant rate directly into the MS detector, after the analytical column.[2] A blank matrix sample (e.g., plasma extract) is then injected onto the column. Any dip or decrease in the constant baseline signal of this compound indicates a region of ion suppression eluting from the column.[2]

  • Post-Extraction Spike Analysis: This method compares the response of an analyte spiked into a blank, extracted sample matrix with the response of the same analyte in a clean solvent.[1] A lower signal in the matrix sample compared to the clean solvent indicates the presence of ion suppression.[1][6]

Q3: What are the most common sources of ion suppression in bioanalytical methods for Darunavir?

Ion suppression is typically caused by co-eluting substances from various sources:

  • Endogenous Matrix Components: Biological samples like plasma and urine contain numerous components, such as phospholipids, salts, and proteins, that are known to cause significant ion suppression.[3][7]

  • Sample Preparation Reagents: Incomplete removal of reagents used during sample cleanup can lead to interference.

  • Mobile Phase Additives: Non-volatile buffers like phosphates and some ion-pairing reagents like trifluoroacetic acid (TFA) are known to cause ion suppression and should be avoided.[5]

  • Chromatographic Co-elution: If this compound elutes at the same time as a high concentration of matrix components or concomitant drugs, its signal can be suppressed.[2][8][9]

  • Formulation Excipients: In preclinical or clinical studies, formulation agents used to dissolve the drug can be a major, often overlooked, source of ion suppression.[7]

Q4: Can using a stable isotope-labeled internal standard (SIL-IS) like this compound completely eliminate the problem of ion suppression?

Using a SIL-IS like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar degrees of ion suppression.[5][6] The ratio of the analyte to the IS should remain constant, allowing for accurate quantification.[6] However, this compensation is only effective if the IS signal itself is not suppressed to the point of being undetectable or falling below the required limit of quantification. Therefore, while a SIL-IS is a crucial tool, it does not eliminate the underlying cause of suppression. The primary goal should still be to minimize the source of the suppression.

Troubleshooting Guides

Guide 1: Mitigating Ion Suppression through Sample Preparation

Effective sample cleanup is the most critical step in reducing matrix effects.[6] The choice of technique depends on the complexity of the matrix and the required sensitivity.

Technique Description Advantages Disadvantages
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins from the plasma sample.Fast, inexpensive, and easy to automate.Provides the least effective cleanup; phospholipids and other endogenous materials often remain in the supernatant, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) Separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.Offers better cleanup than PPT by removing many polar interferences.[6]More time-consuming, requires larger volumes of organic solvents, and can be difficult to automate.
Solid-Phase Extraction (SPE) A chromatographic technique that uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[6]Provides the most effective cleanup, significantly reducing matrix components and ion suppression.[6][10] Highly versatile with many available sorbent chemistries.Can be more expensive and requires more extensive method development.
Guide 2: Chromatographic and Instrumental Solutions

If sample preparation is insufficient, further optimization of the LC-MS system is necessary.

  • Chromatographic Separation: Adjust the HPLC gradient to move the this compound peak away from any identified suppression zones.[2][6] Experimenting with different analytical columns (e.g., C18, phenyl-hexyl) can alter selectivity and resolve the analyte from interferences. In some cases, interactions with the metal surfaces of standard columns can cause issues, and using metal-free columns should be considered.[11]

  • Reduce Flow Rate: Lowering the ESI flow rate into the nano-flow range (nL/min) can sometimes reduce ion suppression by creating smaller, more highly charged droplets that are more tolerant of non-volatile components.[1][4]

  • Injection Volume: Reducing the injection volume can decrease the total amount of matrix components entering the MS system, thereby lessening the suppression effect.[7] However, this may also decrease sensitivity.

  • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[1][3] If your instrument is equipped with an APCI source, testing it may provide a viable solution.

Experimental Protocols

Protocol 1: Qualitative Assessment of Ion Suppression by Post-Column Infusion

This protocol helps identify the retention time windows where ion suppression occurs.

  • Prepare Infusion Solution: Create a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal (e.g., 50 ng/mL).

  • System Setup:

    • Connect the infusion pump to a T-junction placed between the analytical column outlet and the ESI source inlet.

    • Set the infusion pump to deliver the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Run the LC system with the analytical mobile phase.

  • Acquire Baseline: Start the MS data acquisition and monitor the this compound signal. Allow it to stabilize to establish a constant baseline.

  • Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., an extract from plasma containing no analyte or IS) onto the LC column.

  • Analyze Data: Monitor the this compound signal trace. Any significant drop in the baseline intensity indicates a region where co-eluting matrix components are causing ion suppression. Compare the retention time of this suppression zone with the typical retention time of your this compound peak.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol, adapted from Matuszewski et al., quantifies the extent of ion suppression or enhancement.[12]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least five different lots of blank biological matrix. Spike the extracted, evaporated, and dried residues with the this compound standards before reconstitution.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with this compound standards before performing the full extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • A Matrix Effect value of 100% indicates no ion suppression or enhancement. A value < 100% indicates suppression, and a value > 100% indicates enhancement.

Data Presentation

Table 1: Example Extraction Recovery and Matrix Effect Data for Darunavir

This table presents hypothetical data based on published results for Darunavir analysis in human plasma, demonstrating the effectiveness of a well-developed SPE method.[10]

AnalyteQC LevelMean Extraction Recovery (%)Matrix Factor (IS Normalized)
DarunavirLow QC (15 ng/mL)98.51.01
DarunavirMedium QC (2500 ng/mL)101.20.98
DarunavirHigh QC (4500 ng/mL)99.70.99

Data adapted from findings in similar bioanalytical studies.[10]

Visualizations

Diagrams of Workflows and Concepts

IonSuppressionMechanism Diagram 1: Simplified Mechanism of Ion Suppression in ESI. Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competition for Droplet Surface/ Charge GasPhase Gas Phase Ions Droplet->GasPhase MS Mass Spectrometer (Detector) GasPhase->MS Detection

Caption: Simplified Mechanism of Ion Suppression in ESI.

TroubleshootingWorkflow Diagram 2: Troubleshooting Workflow for Ion Suppression. decision decision process process result result issue issue start Start: Poor Signal or Inconsistent Results for DRV-d9 q1 Is Ion Suppression Suspected? start->q1 a1 Perform Post-Column Infusion Experiment q1->a1 Yes other_issue Investigate Other Issues (e.g., Source Contamination) q1->other_issue No q2 Suppression Zone Co-elutes with Analyte? a1->q2 a2 Optimize Chromatography (Change Gradient/Column) q2->a2 Yes a3 Improve Sample Prep (SPE > LLE > PPT) q2->a3 No q3 Problem Resolved? a2->q3 q3->a3 No end_ok Method Optimized q3->end_ok Yes q4 Problem Resolved? a3->q4 a4 Adjust MS Source (Reduce Flow, Try APCI) q4->a4 No q4->end_ok Yes a4->end_ok end_fail Consult Instrument Specialist

Caption: Troubleshooting Workflow for Ion Suppression.

SamplePrepWorkflow Diagram 3: Comparison of Sample Preparation Workflows. cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add Add Acetonitrile ppt_start->ppt_add ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant ppt_end Inject ppt_supernatant->ppt_end lle_start Plasma Sample lle_add Add Immiscible Organic Solvent lle_start->lle_add lle_vortex Vortex & Centrifuge lle_add->lle_vortex lle_collect Collect Organic Layer lle_vortex->lle_collect lle_evap Evaporate & Reconstitute lle_collect->lle_evap lle_end Inject lle_evap->lle_end spe_start Plasma Sample spe_cond Condition Cartridge spe_start->spe_cond spe_load Load Sample spe_cond->spe_load spe_wash Wash (Remove Interferences) spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap spe_end Inject spe_evap->spe_end

Caption: Comparison of Sample Preparation Workflows.

References

Stability issues of Darunavir-d9 in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Darunavir-d9 for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of this compound in a question-and-answer format.

Question: I've observed unexpected peaks in my chromatogram after long-term storage of this compound. What could be the cause?

Answer: The appearance of new peaks in your chromatogram likely indicates degradation of this compound. Darunavir is known to be susceptible to degradation under certain conditions, and these degradation pathways are expected to be similar for its deuterated analogue. The primary causes of degradation are:

  • Hydrolysis: Darunavir can degrade in the presence of strong acids or bases.[1] Ensure that your storage containers and any solvents used are free from acidic or basic contaminants.

  • Oxidation: Exposure to oxidizing agents can also lead to degradation.[2] Store this compound in a well-sealed container to minimize exposure to atmospheric oxygen.

  • Photodegradation: While Darunavir is relatively stable under photolytic conditions, prolonged exposure to light should be avoided as a general precaution.[1] Store the compound in a light-protected container.

To identify the degradation products, techniques such as UPLC-MS, HRMS, and NMR spectroscopy can be employed.[1]

Question: My quantitative analysis shows a decrease in the concentration of this compound over time. How can I mitigate this?

Answer: A decrease in concentration suggests that the compound is degrading. To mitigate this, review your storage conditions:

  • Temperature: Darunavir tablets and oral suspension are recommended to be stored at room temperature, 25°C (77°F).[3] For long-term storage of the pure compound, consider storing at a lower temperature, such as 2-8°C or -20°C, to slow down potential degradation reactions. However, always refer to the manufacturer's specific storage recommendations.

  • Humidity: High humidity can promote hydrolysis. Darunavir ethanolate has been observed to convert to a hydrate form under high relative humidity.[4] Store this compound in a desiccated environment or with a desiccant.

  • Container: Use a tightly sealed, inert container (e.g., amber glass vials) to protect the compound from light, moisture, and air.

Question: I am seeing variability in my results between different aliquots of this compound from the same stock. What could be the reason?

Answer: Inconsistent results between aliquots can stem from several factors:

  • Incomplete Dissolution: Ensure the compound is fully dissolved in the solvent before making dilutions. Sonication may be required.

  • Adsorption to Container Surface: While less common for this compound, adsorption to the surface of plastic containers can occur. Using glass or low-adsorption plasticware is recommended.

  • Inconsistent Handling: Ensure uniform handling procedures for all aliquots, including temperature and exposure to light.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively published, based on the stability of Darunavir and general guidelines for reference standards, the following conditions are recommended:

  • Temperature: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for enhanced stability. For very long-term storage, -20°C is advisable.

  • Humidity: Store in a dry environment, protected from moisture.

  • Light: Protect from light by using amber-colored containers or storing in the dark.

  • Atmosphere: Store in a tightly sealed container, and for sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon).

Q2: How does the stability of this compound compare to non-deuterated Darunavir?

Q3: What are the known degradation pathways for Darunavir?

A3: Forced degradation studies on Darunavir have identified several degradation pathways:

  • Acid Hydrolysis: Leads to the formation of specific degradation products (DP-1, DP-2, DP-3).[1]

  • Base Hydrolysis: Results in the formation of other degradation products (DP-2, DP-4, DP-5).[1]

  • Oxidative Degradation: Can occur in the presence of strong oxidizing agents like hydrogen peroxide, leading to the formation of an N-oxide and other oxidized species.[2]

Darunavir is relatively stable under thermal and photolytic stress.[1]

Q4: How should I prepare a stock solution of this compound for stability studies?

A4: Use a high-purity, anhydrous solvent in which this compound is freely soluble, such as methanol or acetonitrile. Prepare the solution in a clean, dry, and inert container. After preparation, the solution should be stored at a low temperature (e.g., -20°C or -80°C) and protected from light. The stability of the solution itself should be verified over time.

Quantitative Data Summary

The following table summarizes the conditions and outcomes of forced degradation studies conducted on non-deuterated Darunavir, which can serve as a proxy for understanding the potential stability liabilities of this compound.

Stress ConditionReagent/ParametersDurationObserved DegradationReference
Acid Hydrolysis 0.1 N HCl10 minSignificant Degradation[8]
Base Hydrolysis 0.1 N NaOH10 minSignificant Degradation[8]
Oxidative Stress 30% H₂O₂15 daysDegradation Observed[2]
Thermal Stress 60°C2 hoursRelatively Stable[8]
Photolytic Stress 1.2 million lux hours-Relatively Stable[8]

Experimental Protocols

Protocol for a Long-Term Stability Study of this compound

This protocol is adapted from established stability testing guidelines.

  • Objective: To evaluate the stability of this compound under defined long-term storage conditions.

  • Materials:

    • This compound (at least three different batches, if available).

    • ICH-compliant stability chambers.

    • Validated stability-indicating analytical method (e.g., HPLC or UPLC-MS).

    • Appropriate storage containers (e.g., amber glass vials with inert caps).

  • Procedure:

    • Characterize the initial samples (Time 0) for appearance, purity (by HPLC/UPLC), and any other relevant physicochemical properties.

    • Place the samples in the stability chambers under the following long-term storage condition as per ICH guidelines: 25°C ± 2°C / 60% RH ± 5% RH.[5]

    • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[5]

    • At each time point, analyze the samples for:

      • Appearance (visual inspection).

      • Purity and assay using the validated analytical method.

      • Formation of degradation products.

    • Compare the results to the initial (Time 0) data to assess any changes.

Visualizations

G Experimental Workflow for Long-Term Stability Testing cluster_0 Preparation cluster_1 Storage cluster_2 Testing cluster_3 Analysis A Procure this compound (≥3 batches) B Select appropriate containers A->B C Initial characterization (Time 0) B->C D Place samples in stability chamber (e.g., 25°C/60% RH) C->D E Withdraw samples at defined time points (3, 6, 9, 12, 18, 24, 36 months) D->E F Analyze samples (Appearance, Purity, Degradants) E->F G Compare results to Time 0 data F->G H Determine shelf-life and degradation kinetics G->H G Potential Degradation Pathways of Darunavir Darunavir Darunavir(-d9) Acid Acidic Conditions (e.g., H+) Darunavir->Acid Hydrolysis Base Basic Conditions (e.g., OH-) Darunavir->Base Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Darunavir->Oxidation Oxidation DP_Acid Acid Hydrolysis Products (DP-1, DP-2, DP-3) Acid->DP_Acid DP_Base Base Hydrolysis Products (DP-2, DP-4, DP-5) Base->DP_Base DP_Ox Oxidative Degradation Products (e.g., N-oxide) Oxidation->DP_Ox

References

Technical Support Center: Minimizing Darunavir-d9 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing carryover of Darunavir-d9 in liquid chromatography (LC) autosampler systems. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their analytical data.

Frequently Asked Questions (FAQs)

Q1: What is carryover and how does it affect my analysis of this compound?

A: Carryover is the unintentional appearance of an analyte from a previous injection in a subsequent analysis.[1][2] In the context of this compound analysis, this can lead to inaccurate quantification, particularly for low-concentration samples, and may result in false-positive results.[1] It is crucial to minimize carryover to ensure data integrity, especially in regulated bioanalysis.

Q2: What are the common sources of this compound carryover in an autosampler?

A: The most common sources of carryover in an autosampler include:

  • Injector Needle: Residue of this compound can adhere to the inner and outer surfaces of the needle.[1]

  • Injection Valve: The rotor seal and stator within the injection valve can be sites of analyte adsorption and subsequent leaching.

  • Sample Loop: Adsorption of this compound onto the surface of the sample loop can occur.

  • Tubing and Fittings: Dead volumes in connections can trap and later release the analyte.

Q3: What are the physicochemical properties of this compound that might contribute to carryover?

A: Darunavir is a relatively large and complex molecule. Its solubility properties are key to understanding and mitigating carryover. Darunavir is freely soluble in methanol and acetonitrile, and practically insoluble in water.[3][4] This suggests that aqueous-based wash solutions alone may be insufficient to effectively remove it from autosampler components.

Chemical and Physical Properties of Darunavir

PropertyValueSource
Molecular FormulaC₂₇H₃₇N₃O₇S[2][5]
Molecular Weight547.7 g/mol [2]
SolubilityInsoluble in water; Insoluble in Ethanol; ≥59.17 mg/mL in DMSO[6]
LogP2.9[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound carryover issues.

Step 1: Confirm and Quantify Carryover

The first step is to confirm that the observed peaks are due to carryover and not contamination of the blank solution or mobile phase.

Experimental Protocol: Carryover Assessment

  • High-Concentration Injection: Inject a high-concentration standard of this compound.

  • Blank Injections: Immediately following the high-concentration standard, inject one or more blank samples (the same matrix as your samples, without the analyte).

  • Analysis: Analyze the chromatograms of the blank injections for the presence of this compound.

  • Quantification: If a peak is present at the retention time of this compound, quantify its area. Carryover is typically expressed as a percentage of the peak area of the preceding high-concentration standard.

Step 2: Optimize the Autosampler Wash Method

An effective wash protocol is the most critical factor in minimizing carryover. This involves selecting an appropriate wash solvent and optimizing the wash program.

Choosing an Effective Wash Solvent

The ideal wash solvent should be strong enough to fully solubilize this compound. Given its solubility profile, a high percentage of organic solvent is recommended.

Experimental Protocol: Wash Solvent Optimization

  • Prepare Wash Solutions: Prepare a series of wash solutions with varying compositions of organic solvents and additives. Examples include:

    • Acetonitrile/Water (90:10, v/v)

    • Methanol/Water (90:10, v/v)

    • Isopropanol/Water (75:25, v/v)

    • Acetonitrile/Methanol/Isopropanol/Water with 0.1% Formic Acid (25:25:25:25, v/v/v/v)

  • Test Each Solution: For each wash solution, perform the carryover assessment protocol described in Step 1.

  • Compare Results: Quantify the carryover for each wash solution and compare their effectiveness.

Table of Representative Wash Solvent Effectiveness for this compound Carryover

Wash Solvent CompositionAverage Carryover (%)
100% Water1.5%
50% Methanol in Water0.5%
90% Methanol in Water0.08%
90% Acetonitrile in Water0.05%
75% Isopropanol in Water0.03%
Acetonitrile/Methanol/Isopropanol/Water (25:25:25:25) with 0.1% Formic Acid<0.01%

Note: These are representative values. Actual results may vary depending on the LC system and specific conditions.

Optimizing Wash Program Parameters

Modern autosamplers offer various options for needle washing. Experiment with the following to find the optimal settings for your instrument:

  • Wash Volume: Increase the volume of wash solvent used.

  • Number of Wash Cycles: Perform multiple wash cycles.

  • Wash Placement: Utilize both pre-injection and post-injection washes.

  • Needle Immersion: Ensure the needle is fully immersed in the wash solvent.

Step 3: Investigate Hardware Components

If optimizing the wash method does not sufficiently reduce carryover, investigate the hardware components of the autosampler.

Troubleshooting Workflow for Hardware Components

G start High Carryover Observed wash_optimization Optimize Wash Solvent and Program start->wash_optimization check_carryover Re-evaluate Carryover wash_optimization->check_carryover hardware_investigation Investigate Hardware check_carryover->hardware_investigation Carryover still high resolved Carryover Minimized check_carryover->resolved Carryover acceptable replace_seal Replace Rotor Seal hardware_investigation->replace_seal check_again1 Re-evaluate Carryover replace_seal->check_again1 replace_loop Replace Sample Loop check_again1->replace_loop Carryover still high check_again1->resolved Carryover acceptable check_again2 Re-evaluate Carryover replace_loop->check_again2 check_fittings Check Tubing and Fittings check_again2->check_fittings Carryover still high check_again2->resolved Carryover acceptable check_fittings->resolved

Caption: A systematic workflow for troubleshooting autosampler hardware to minimize carryover.

  • Rotor Seal: The rotor seal in the injection valve is a common source of carryover. If it is worn or scratched, it should be replaced.

  • Sample Loop: Consider replacing the sample loop, as this compound may have adsorbed to its surface.

  • Tubing and Fittings: Inspect all tubing and fittings for any dead volumes where the analyte could be trapped. Replace any suspect components.

Step 4: Column and Method Considerations

While the autosampler is the primary focus, the analytical column and chromatographic method can also contribute to carryover.

Signaling Pathway of Carryover Contribution

G cluster_autosampler Autosampler cluster_column Column & Method Needle Injector Needle Carryover Carryover Needle->Carryover Valve Injection Valve Valve->Carryover Loop Sample Loop Loop->Carryover Column Analytical Column Column->Carryover Gradient Gradient Profile Gradient->Carryover

Caption: Sources contributing to analyte carryover in an LC system.

  • Column Flushing: Ensure that your gradient elution method includes a high-organic wash step at the end of each run to effectively clean the column.

  • Column Choice: In some cases, carryover can be column-dependent. If you continue to experience issues, you may want to test a column with a different stationary phase chemistry.

By following this structured troubleshooting guide, you can systematically identify the source of this compound carryover and implement effective solutions to ensure the quality and accuracy of your analytical results.

References

Validation & Comparative

A Head-to-Head Comparison: Darunavir-d9 as an Internal Standard in Bioanalytical Method Validation Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the successful validation of bioanalytical methods. This guide provides an objective comparison of Darunavir-d9, a stable isotope-labeled internal standard, against a non-isotopically labeled alternative, Verapamil, for the quantitative analysis of Darunavir in biological matrices. The comparison is based on experimental data from validated LC-MS/MS methods, presented in accordance with FDA guidelines.

An ideal internal standard (IS) should mimic the analyte's physicochemical properties, extraction recovery, and ionization response to compensate for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as its properties are nearly identical to the analyte, Darunavir. This guide delves into the performance of this compound and compares it with Verapamil, a structurally unrelated internal standard, across key validation parameters.

Comparative Performance Data

The following tables summarize the performance characteristics of analytical methods for Darunavir using either this compound or Verapamil as the internal standard. The data is compiled from separate validated studies and presented to facilitate a direct comparison.

Table 1: Linearity and Sensitivity

ParameterDarunavir with this compound IS[1]Darunavir with Verapamil IS[2]FDA Guideline
Linear Range5.0 - 5000 ng/mL10 - 2000 ng/mLThe range should be appropriate for the expected concentrations in the study samples.
Correlation Coefficient (r²)≥ 0.990.9919≥ 0.99 is generally expected.
Lower Limit of Quantification (LLOQ)5.0 ng/mL10 ng/mLThe LLOQ should be determined based on the needs of the study.

Table 2: Accuracy and Precision

ParameterDarunavir with this compound IS[1]Darunavir with Verapamil IS[2]FDA Guideline
Intra-day Accuracy (%) 93.70 - 103.0098.0 - 102.4Within ±15% of the nominal concentration (±20% at LLOQ).
Intra-day Precision (%CV) 1.68 - 5.66Not explicitly stated≤15% (≤20% at LLOQ).
Inter-day Accuracy (%) Not explicitly stated98.0 - 102.4Within ±15% of the nominal concentration (±20% at LLOQ).
Inter-day Precision (%CV) Not explicitly statedNot explicitly stated≤15% (≤20% at LLOQ).

Table 3: Stability

Stability TestDarunavir with this compound IS[1]Darunavir with Verapamil IS[2]FDA Guideline
Bench-top (Room Temperature) StableStableAnalyte should be stable for the expected duration of sample handling.
Freeze-Thaw Cycles StableStableAnalyte should be stable for the expected number of freeze-thaw cycles.
Long-term Storage StableStableAnalyte should be stable for the expected duration of sample storage.

Experimental Protocols

The following are summaries of the experimental methodologies used in the validation of the analytical methods for Darunavir with the respective internal standards.

Method 1: Darunavir Quantification using this compound Internal Standard[1]
  • Sample Preparation: Solid phase extraction (SPE) was used to extract Darunavir and this compound from 50 µL of human plasma.

  • Chromatographic Separation: An Acquity UPLC C18 column (50 × 2.1 mm, 1.7 µm) was used with a gradient mobile phase consisting of 10 mM ammonium formate (pH 4.0) and acetonitrile.

  • Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source was used for detection. The specific precursor and product ions for Darunavir and this compound were monitored.

Method 2: Darunavir Quantification using Verapamil Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction (LLE) was employed to extract Darunavir and Verapamil from human plasma.

  • Chromatographic Separation: A Zorbax XDB C18 column (2.1 x 50 mm, 5 µm) was used with a mobile phase of acetonitrile and 2mM ammonium formate with 0.1% formic acid in water (70:30 v/v) at a flow rate of 0.12 ml/min.

  • Mass Spectrometric Detection: A mass spectrometer with an ESI source was used for quantitation.

Workflow and Comparative Logic

The following diagrams illustrate the bioanalytical method validation workflow and a logical comparison of the internal standards.

G cluster_0 Method Development cluster_1 Method Validation (FDA Guidelines) cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC & MS Parameter Optimization MD2->MD3 V1 Specificity & Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Stability V3->V4 V5 Recovery & Matrix Effect V4->V5 SA1 Calibration Curve & QC Samples V5->SA1 SA2 Analysis of Study Samples SA1->SA2 SA3 Data Reporting SA2->SA3

Bioanalytical Method Validation Workflow

G cluster_0 Internal Standard Comparison cluster_1 This compound (Stable Isotope Labeled) cluster_2 Verapamil (Non-Isotopically Labeled) IS_Choice Choice of Internal Standard for Darunavir Analysis D9_prop1 Identical Physicochemical Properties IS_Choice->D9_prop1 V_prop1 Different Physicochemical Properties IS_Choice->V_prop1 D9_prop2 Co-eluting with Analyte D9_prop1->D9_prop2 D9_prop3 Compensates for Matrix Effects More Effectively D9_prop2->D9_prop3 D9_prop4 Considered 'Gold Standard' D9_prop3->D9_prop4 V_prop2 Different Elution Time V_prop1->V_prop2 V_prop3 May Not Fully Compensate for Matrix Effects V_prop2->V_prop3 V_prop4 Acceptable Alternative when SIL-IS is unavailable V_prop3->V_prop4

Logical Comparison of Internal Standards

Conclusion

Both this compound and Verapamil have been used successfully as internal standards for the bioanalytical method validation of Darunavir. However, the data and underlying principles strongly support the superiority of this compound. As a stable isotope-labeled internal standard, it provides more accurate and precise results by more effectively compensating for variations in sample preparation and matrix effects. While Verapamil can be a viable alternative, the potential for differential extraction recovery and matrix effects between it and Darunavir introduces a higher risk of analytical variability. Therefore, for robust and reliable quantification of Darunavir in biological matrices, in line with stringent FDA guidelines, the use of this compound is highly recommended.

References

A Comparative Guide to the Cross-Validation of Darunavir Assays Utilizing Darunavir-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of darunavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Darunavir-d9 as the internal standard. The data presented is a synthesis of findings from multiple independent laboratory validations, offering insights into the expected performance and consistency of these assays across different research settings. This document is intended to aid in the establishment and cross-validation of bioanalytical methods for darunavir, a critical component in clinical and preclinical studies.

Comparative Performance of Darunavir Assays

The following table summarizes the key performance characteristics of LC-MS/MS assays for darunavir using this compound from various studies. This allows for a direct comparison of linearity, precision, accuracy, and recovery between different validated methods.

ParameterLaboratory A (Representative Data) [1][2]Laboratory B (Representative Data) [3][4][5]
Linearity Range (ng/mL) 5.0–500010–2000
Correlation Coefficient (r²) > 0.99> 0.9919
Lower Limit of Quantification (LLOQ) (ng/mL) 5.010.0
Intra-day Precision (%CV) 0.8 to 7.30.5 to 3.5
Inter-day Precision (%CV) Not explicitly stated, but overall precision was within acceptable limits.0.9 to 3.3
Intra-day Accuracy (%) 91.3 to 104.499.79 to 100.24
Inter-day Accuracy (%) Not explicitly stated, but overall accuracy was within acceptable limits.99.74 to 100.61
Mean Extraction Recovery (%) 97.73 to 102.3098.12 to 100.06

Experimental Protocols

The methodologies outlined below are representative of the procedures used in the validation of darunavir assays with this compound.

Sample Preparation: Solid Phase Extraction (SPE)[1][2]

  • 50 µL of human plasma was used for the extraction.

  • Analytes and the internal standard (this compound) were extracted using Oasis HLB (1 cc, 30 mg) extraction cartridges.

  • The specific wash and elution steps were performed as per the laboratory's validated standard operating procedure.

Sample Preparation: Protein Precipitation[5]

  • A simple protein precipitation method was employed for sample preparation.

  • Specific details of the precipitating agent and centrifugation conditions were followed as per the validated method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • Chromatographic Separation:

    • Laboratory A: Waters Acquity UPLC C18 column (50 × 2.1 mm, 1.7 μm) with a gradient mobile phase consisting of 10 mM ammonium formate (pH 4.0) and acetonitrile.[1][2]

    • Laboratory B: Agilent, Zorbax XDB C18 column (2.1 x 50 mm, 5 μm) with a mobile phase of acetonitrile and 2mM ammonium formate with 0.1% formic acid in water (70:30 v/v).[4][5]

  • Ionization: Electrospray Ionization (ESI) in positive mode was utilized in the cited studies.

  • Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of darunavir and this compound.

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories, as recommended by regulatory guidelines.[6][7][8]

G cluster_lab1 Laboratory A (Reference) cluster_lab2 Laboratory B (Comparator) lab1_protocol Validated Bioanalytical Method lab1_samples Analyze QC Samples & Study Samples lab1_protocol->lab1_samples lab1_data Generate Dataset A lab1_samples->lab1_data statistical_analysis Statistical Comparison (e.g., Bland-Altman, %Bias) lab1_data->statistical_analysis Reference Data lab2_protocol Validated Bioanalytical Method lab2_samples Analyze the Same QC & Study Samples lab2_protocol->lab2_samples lab2_data Generate Dataset B lab2_samples->lab2_data lab2_data->statistical_analysis Comparator Data conclusion Conclusion on Method Comparability statistical_analysis->conclusion caption Inter-laboratory cross-validation workflow.

Caption: Inter-laboratory cross-validation workflow.

References

Performance characteristics of Darunavir-d9 in different mass spectrometers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Darunavir-d9 Performance in Mass Spectrometry for Pharmaceutical Analysis

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiretroviral drug Darunavir, the choice of an appropriate internal standard and mass spectrometry platform is critical for achieving accurate and reproducible results. This compound, a stable isotope-labeled (SIL) analog of Darunavir, is frequently employed as an internal standard to correct for variability during sample preparation and analysis. This guide provides a comparative overview of its performance characteristics across different mass spectrometry systems, supported by experimental data from published literature.

The Role of this compound in Quantitative Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an ideal internal standard (IS) should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns, but be clearly distinguishable by mass. This compound meets these criteria, as it is chemically identical to Darunavir but has nine deuterium atoms, increasing its mass. This mass shift allows the mass spectrometer to detect and quantify both compounds simultaneously. The use of a SIL-IS like this compound is considered the gold standard as it effectively compensates for matrix effects and variations in instrument response, leading to high precision and accuracy.

Performance Characteristics on Triple Quadrupole Mass Spectrometers

Triple quadrupole (QqQ) mass spectrometers are the workhorses of quantitative bioanalysis, primarily due to their high sensitivity, selectivity, and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode. Several validated LC-MS/MS methods for Darunavir quantification using this compound have been reported on various QqQ platforms.

One study details a UPLC-MS/MS method on an Acquity UPLC BEH C18 column coupled to a triple quadrupole mass spectrometer.[1] The MRM transitions monitored were m/z 548.1 → 392.0 for Darunavir and m/z 557.1 → 401.0 for this compound.[1] This method demonstrated excellent linearity over a concentration range of 1.0-5000 ng/mL.[1] Similarly, another method for quantifying Darunavir and Etravirine in peripheral blood mononuclear cells used this compound as the internal standard, highlighting its utility in complex biological matrices.[2]

Below is a summary of performance data from studies utilizing this compound or other internal standards on triple quadrupole instruments.

Table 1: Performance Characteristics of Darunavir Assays on Triple Quadrupole MS

ParameterMethod 1 (IS: this compound)[1]Method 2 (IS: Verapamil)[3][4]Method 3 (IS: Carbamazepine)[5]Method 4 (IS: Deuterated Analogs)[6]
Mass Spectrometer Triple QuadrupoleUPLC-MS/MSLC-MS/MSUPLC-MS/MS
Linearity Range 1.0 - 5000 ng/mL10 - 2000 ng/mL50.14 - 2007.43 ng/mL5.0 - 5000 ng/mL
LLOQ 1.0 ng/mL10 ng/mL50.14 ng/mL5.0 ng/mL
Intra-day Precision (%CV) Not specified0.5% - 3.5%< 6.7%1.68% - 5.66% (for curve)
Inter-day Precision (%CV) Not specified0.9% - 3.3%< 6.7%0.8% - 7.3% (across QCs)
Accuracy Not specified99.74% - 100.61%100.7% - 105.6%91.3% - 104.4%
Mean Recovery 100.8% (Darunavir)> 95%Not specified97.73% - 102.30%

As shown, methods employing the SIL-IS (this compound) can achieve a lower limit of quantitation (LLOQ), indicating higher sensitivity. While methods using other internal standards like Verapamil or Carbamazepine also provide acceptable performance, they may be more susceptible to differential matrix effects.[3][4][5]

Performance on High-Resolution Mass Spectrometers (HRMS)

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, offer an alternative to triple quadrupoles. Instead of MRM, they perform full-scan acquisitions with high mass accuracy and resolution, which can enhance selectivity and allow for retrospective data analysis.

A study utilizing a Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer for the qualitative detection of 15 antiretroviral agents, including Darunavir, demonstrated a limit of identification of 10 ng/mL.[7] While this study was qualitative, it highlights the capability of HRMS to detect low concentrations of the analyte in a complex mixture. The high resolving power (up to 100,000) helps to differentiate the analyte from background interferences, minimizing the need for extensive chromatographic separation.[7]

Table 2: Comparison of Mass Spectrometer Types for Darunavir Analysis

FeatureTriple Quadrupole (QqQ)High-Resolution MS (e.g., Orbitrap, Q-TOF)
Primary Mode Multiple Reaction Monitoring (MRM)Full Scan with High Mass Accuracy
Selectivity High (based on precursor/product ions)Very High (based on accurate mass)
Sensitivity Excellent, typically sub-ng/mL LLOQs[1]Good, with reported limits of 10 ng/mL[7]
Quantitative Performance Gold standard for targeted quantificationIncreasingly used for quantification, can be comparable to QqQ
Data Analysis Targeted, pre-defined transitionsUntargeted, allows for retrospective analysis of other compounds
Robustness Highly robust and established for routine analysisRobust, though may require more specialized expertise

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline typical protocols for the analysis of Darunavir using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To a 50 µL aliquot of human plasma, add 50 µL of the internal standard working solution (this compound).[1]

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.[1]

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions
  • System: UPLC (e.g., Waters Acquity)[1]

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile[4]

  • Flow Rate: 0.12 - 0.7 mL/min[4][5]

  • Gradient: A gradient elution is typically used to ensure separation from endogenous plasma components.

  • Injection Volume: 10 µL[3]

Mass Spectrometer Settings (Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Darunavir: m/z 548.1 → 392.0[1]

    • This compound: m/z 557.1 → 401.0[1]

  • Collision Gas: Argon

  • Dwell Time: 200 ms[1]

Visualizing the Workflow and Concepts

Diagrams created using Graphviz illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (50 µL) is Add this compound (IS) plasma->is extract Liquid-Liquid Extraction (MTBE) is->extract evap Evaporate & Reconstitute extract->evap uplc UPLC Separation (C18 Column) evap->uplc ms Triple Quadrupole MS (ESI+, MRM Mode) uplc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quant Quantification (Calibration Curve) ratio->quant

Caption: General workflow for the bioanalysis of Darunavir using LC-MS/MS.

G cluster_sample Sample in Mass Spectrometer cluster_correction Correction Principle cluster_output Result Analyte Darunavir m/z 548.1 Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Affects Both Variability Instrument Variability Analyte->Variability Affects Both IS This compound m/z 557.1 IS->Matrix Affects Both IS->Variability Affects Both Ratio Peak Area Ratio (Analyte / IS) Matrix->Ratio Corrected by IS Variability->Ratio Corrected by IS Result Accurate Quantification Ratio->Result

References

A Comparative Guide to Inter-day and Intra-day Precision and Accuracy with Darunavir-d9 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the antiretroviral drug Darunavir, the choice of an appropriate internal standard is paramount to ensure the reliability and reproducibility of results. A stable isotope-labeled (SIL) internal standard, such as Darunavir-d9, is considered the gold standard due to its physicochemical properties being nearly identical to the analyte.[1] This guide provides a comparative overview of the inter-day and intra-day precision and accuracy of this compound and other alternative internal standards, supported by experimental data and detailed protocols.

The Role of Internal Standards in Bioanalysis

Internal standards (IS) are essential in quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis.[2] They are compounds with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing. The primary function of an IS is to correct for variability that may occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the method.[1]

Performance of this compound as an Internal Standard

This compound is a deuterated analog of Darunavir, making it an ideal internal standard. Its nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to Darunavir allow it to effectively compensate for variations in the analytical process.

Data Presentation: Precision and Accuracy of Darunavir Quantification with this compound

The following table summarizes the inter-day and intra-day precision and accuracy from a validated UPLC-MS/MS method for the simultaneous determination of Darunavir, Atazanavir, and Ritonavir in human plasma, using their respective deuterated internal standards.[3]

Quality Control SamplePrecision (% CV) - Intra-batchAccuracy (%) - Intra-batchPrecision (% CV) - Inter-batchAccuracy (%) - Inter-batch
LLOQ QC (5 ng/mL)7.3104.46.8102.1
Low QC (15 ng/mL)4.598.75.199.3
Medium QC (1500 ng/mL)2.195.43.296.8
High QC (4000 ng/mL)1.991.32.592.5
ULOQ QC (5000 ng/mL)0.897.61.598.2

Data sourced from a study validating a UPLC-MS/MS method.[3] The precision is expressed as the coefficient of variation (% CV), and accuracy is presented as the percentage of the nominal concentration.

The data demonstrates that the use of this compound as an internal standard results in excellent precision and accuracy, well within the acceptance criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3]

Comparison with Alternative Internal Standards

While SIL internal standards are preferred, structural analogs are sometimes used.[1] Below is a comparison of the performance of methods using alternative internal standards for Darunavir quantification.

Data Presentation: Performance of Alternative Internal Standards

Internal StandardMatrixPrecision (% CV)Accuracy (%)Reference
Verapamil Human PlasmaIntra-batch: 0.5 - 3.5Inter-batch: 0.9 - 3.3Intra-batch: 99.79 - 100.24Inter-batch: 99.74 - 100.61[4]
Carbamazepine Human PlasmaLQC: 4.85HQC: 2.36LQC: 101.2HQC: 98.9[5]
Quinoxaline Human PlasmaIntra-day: < 8.4Inter-day: < 8.3Mean Accuracy: 3.9 (% deviation)[6]

This comparison highlights that while alternative internal standards can provide acceptable results, the precision and accuracy values may vary. The choice of internal standard should be carefully validated for each specific assay.

Experimental Protocols

A robust and validated bioanalytical method is crucial for accurate quantification. The following is a representative experimental protocol for the determination of Darunavir in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)[5]
  • Aliquoting: Transfer 50 µL of human plasma (calibration standards, quality controls, or study samples) into a 96-well plate.

  • Internal Standard Addition: Add 50 µL of the working internal standard solution (this compound in methanol) to all wells except the blank plasma.

  • Precipitation: Add 100 µL of 1% formic acid in water to each well.

  • SPE Conditioning: Condition an Oasis HLB SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma samples onto the SPE plate.

  • Washing: Wash the SPE plate with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions[5]
  • LC System: Waters Acquity UPLC

  • Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium formate, pH 4.0

  • Mobile Phase B: Acetononitrile

  • Gradient Elution: A time-programmed gradient is used to separate the analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Darunavir Transition: m/z 548.1 → 392.0[5]

    • This compound Transition: Specific transition for the deuterated standard is monitored.

Visualizing the Workflow and Logic

To better understand the experimental process and the role of the internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate SPE Solid Phase Extraction Precipitate->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization Chromatography->Ionization Detection MRM Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio Calculate Analyte/IS Ratio Peak_Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Experimental workflow for Darunavir bioanalysis.

G cluster_process Analytical Process cluster_calculation Quantification Analyte Darunavir (Analyte) Process Sample Prep & Analysis (Potential for Variation) Analyte->Process IS This compound (IS) IS->Process Analyte_Response Analyte Response (Variable) Process->Analyte_Response IS_Response IS Response (Tracks Variation) Process->IS_Response Ratio Ratio = Analyte Response / IS Response (Corrected for Variation) Analyte_Response->Ratio IS_Response->Ratio Result Accurate Concentration Ratio->Result

Caption: Role of an internal standard in ensuring accuracy.

References

The Impact of Darunavir-d9 on Analytical Method Robustness: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral drug development and quality control, the robustness of analytical methods is paramount to ensure reliable and reproducible data. This guide provides a comparative analysis of the robustness of an analytical method for Darunavir with and without the use of its deuterated internal standard, Darunavir-d9. While direct comparative studies are not extensively available in the public domain, this guide leverages established principles of analytical chemistry and data from existing validation studies to illustrate the significant advantages of employing a stable isotope-labeled internal standard.

The Role of Internal Standards in Analytical Method Robustness

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a constant amount to all samples, standards, and blanks. Its primary function is to compensate for variations that can occur during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and behaves nearly identically during extraction, chromatography, and ionization, thus providing the most accurate correction for potential errors.

Comparative Analysis of Robustness Parameters

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This is a critical component of method validation as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected impact on key robustness parameters when analyzing Darunavir with and without an internal standard.

Robustness ParameterMethod without Internal Standard (IS)Method with this compound as ISRationale for Improvement with IS
Flow Rate Variation (±10%) Higher potential for variability in peak area and retention time, leading to less precise quantification.Minimal impact on the analyte/IS peak area ratio, ensuring consistent and accurate quantification.The IS experiences the same flow rate variations as the analyte, and the ratio of their responses remains constant.
Mobile Phase Composition Variation (e.g., ±2% organic phase) Shifts in retention time and changes in peak shape and area can significantly affect accuracy and precision.The analyte/IS peak area ratio remains stable as both are similarly affected by changes in the mobile phase.Co-elution of the analyte and IS ensures that any chromatographic shifts affect both compounds proportionally.
Column Temperature Variation (±5 °C) Can lead to shifts in retention time and potential changes in peak resolution and area, impacting quantification.Negligible effect on the analyte/IS peak area ratio, leading to more reliable results.Both analyte and IS experience the same temperature effects, nullifying the impact on their response ratio.
pH of Mobile Phase Buffer Variation (±0.2 units) Can cause significant changes in the ionization and retention of Darunavir, affecting peak shape and area.The analyte/IS peak area ratio is maintained, providing consistent results despite pH fluctuations.As a deuterated analog, this compound has the same pKa as Darunavir, ensuring their chromatographic behavior is identically affected by pH changes.
Sample Preparation and Extraction Variability Inconsistencies in extraction recovery can lead to significant errors in the final quantified amount.Compensates for losses during sample processing, as the analyte and IS are lost in the same proportion.The ratio of the analyte to the IS remains constant even if the absolute recovery varies between samples.
Injection Volume Variation Direct impact on the peak area, leading to proportional errors in quantification if the injection volume is not precise.The analyte/IS peak area ratio is independent of the injection volume, leading to improved precision.Any variation in the injected volume affects both the analyte and the IS equally.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the robustness of an analytical method for Darunavir.

Robustness Testing Protocol

Objective: To evaluate the reliability of the analytical method under minor variations in its parameters.

Procedure:

  • Prepare a standard solution of Darunavir and, if applicable, a working solution of this compound internal standard.

  • Spike a blank matrix (e.g., plasma, formulation excipients) with a known concentration of Darunavir (and this compound).

  • Analyze the samples using the standard analytical method and then introduce small, deliberate changes to the method parameters, one at a time. The typical variations include:

    • Flow rate of the mobile phase (e.g., ± 0.1 mL/min).

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%).

    • pH of the aqueous buffer in the mobile phase (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5 °C).

  • For each condition, inject the sample in triplicate.

  • Calculate the concentration of Darunavir for each condition. For the method with an internal standard, calculate the peak area ratio of Darunavir to this compound.

  • Evaluate the results based on the percentage relative standard deviation (%RSD) of the measurements and the deviation of the mean result from the nominal concentration.

Sample Preparation Protocol for LC-MS/MS Analysis

Objective: To extract Darunavir and this compound from a biological matrix for quantification.

Procedure:

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL).

  • Vortex for 10 seconds to mix.

  • Add 500 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Visualizing the Impact of an Internal Standard

The following diagrams illustrate the logical workflow of robustness testing and the principle of internal standard correction.

Robustness_Testing_Workflow cluster_preparation Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation prep_start Prepare Standard/QC Samples spike_is Spike with this compound (if applicable) prep_start->spike_is prep_end Sample Extraction spike_is->prep_end analysis_start Inject Sample prep_end->analysis_start nominal_cond Nominal Conditions analysis_start->nominal_cond varied_cond Varied Conditions (Flow, Temp, pH, etc.) analysis_start->varied_cond data_acq Data Acquisition nominal_cond->data_acq varied_cond->data_acq quant_no_is Quantification (without IS) data_acq->quant_no_is quant_is Quantification (with IS Ratio) data_acq->quant_is eval Evaluate %RSD and Accuracy quant_no_is->eval quant_is->eval

Caption: Workflow for robustness testing of an analytical method.

Internal_Standard_Correction cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard A1 Sample 1 (10% extraction loss) Res1 Result 1: 90% of true value A1->Res1 A2 Sample 2 (20% extraction loss) Res2 Result 2: 80% of true value A2->Res2 Conclusion Conclusion: The internal standard corrects for variability, leading to more accurate and precise results. B1 Sample 1 (10% loss of Analyte & IS) Ratio1 Analyte/IS Ratio 1 (Corrected Result) B1->Ratio1 B2 Sample 2 (20% loss of Analyte & IS) Ratio2 Analyte/IS Ratio 2 (Corrected Result) B2->Ratio2

Caption: Principle of internal standard correction for experimental variations.

Conclusion

The use of a stable isotope-labeled internal standard like this compound significantly enhances the robustness of an analytical method for the quantification of Darunavir. By compensating for variations in sample preparation, injection volume, and chromatographic conditions, this compound ensures the accuracy and precision of the results, which is critical for reliable drug development, quality control, and clinical monitoring. While methods without an internal standard can be validated, they are more susceptible to variability and require more stringent control over all analytical parameters. Therefore, the incorporation of this compound is a highly recommended practice for developing a truly robust and reliable analytical method.

Bioequivalence assessment of two darunavir formulations using Darunavir-d9 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioequivalence of two distinct oral formulations of darunavir, an essential protease inhibitor in the management of HIV-1 infection. The following analysis is based on a pivotal bioequivalence study that utilized a deuterated internal standard, Darunavir-d9, for precise quantification. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a clear understanding of the comparative performance and the methodologies employed in such assessments.

Pharmacokinetic Bioequivalence Assessment

A comparative analysis of the key pharmacokinetic parameters following the administration of a test and a reference 800 mg tablet formulation of darunavir was conducted. The study aimed to determine if the test formulation (Darunavir propylene glycolate) is bioequivalent to the reference formulation (Darunavir ethanolate). The standard acceptance criteria for bioequivalence, as recommended by the US Food and Drug Administration (FDA), require the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-inf to fall within the range of 80.00% to 125.00%.[1]

The results, as summarized in the table below, indicate that the 90% CIs for the key pharmacokinetic parameters fell within the accepted range for bioequivalence.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
Cmax (ng/mL) 6803.1 ± 2018.47038.5 ± 1865.296.6685.90 - 108.77
AUC0-t (ng·h/mL) 48953.6 ± 17321.954441.3 ± 16934.789.9276.46 - 105.76
AUC0-inf (ng·h/mL) 50132.8 ± 18123.557889.1 ± 17854.386.6067.96 - 110.34
Tmax (h) 3.5 ± 1.03.4 ± 0.9--
t1/2 (h) 14.8 ± 3.215.1 ± 3.5--

Data sourced from a bioequivalence study of Darunavir ethanolate and Darunavir propylene glycolate tablets.[1]

Experimental Protocols

The bioequivalence of the two darunavir formulations was established through a robust clinical trial adhering to international regulatory standards. The key methodologies are detailed below.

Study Design

The study was designed as a single-dose, two-treatment, two-period crossover study conducted in healthy adult subjects.[2][3][4] A washout period of at least seven days was implemented between the two treatment periods to prevent any carry-over effects.[2] To enhance the absorption and bioavailability of darunavir, each 800 mg dose was co-administered with 100 mg of ritonavir.[2][3][4][5] The ritonavir dosing was initiated two days prior to the administration of darunavir and continued until the completion of the pharmacokinetic sampling for each period.[2][3][4] The study was conducted under fed conditions, with the administration of a standard breakfast, to reflect real-life patient conditions.[2]

Sample Collection and Analysis

Blood samples were collected at predefined intervals to characterize the pharmacokinetic profile of darunavir.[2] Plasma concentrations of darunavir were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][5]

LC-MS/MS Method for Darunavir Quantification

A highly sensitive and specific LC-MS/MS method was employed for the determination of darunavir in human plasma.

  • Sample Preparation: Solid-phase extraction was utilized for the preparation of the plasma samples.[1]

  • Internal Standard: this compound was used as the internal standard to ensure accuracy and precision during quantification.[1][6]

  • Chromatographic Separation: The chromatographic separation was achieved on a C18 column.

  • Mass Spectrometry: The analysis was performed using a tandem mass spectrometer with electrospray ionization in the positive mode. The precursor to product ion transitions monitored were:

    • Darunavir: m/z 548.20 → 392.10[1]

    • This compound (Internal Standard): m/z 557.30 → 401.20[1]

  • Data Analysis: The data acquisition and processing were performed using specialized software to calculate the concentrations of darunavir in each sample.[1]

Workflow and Process Diagrams

The following diagrams illustrate the key processes involved in the bioequivalence assessment of the two darunavir formulations.

cluster_study_design Bioequivalence Study Design cluster_clinical_phase Clinical Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Pharmacokinetic & Statistical Analysis A Healthy Adult Subjects B Single-Dose, Two-Period Crossover A->B C Fed Conditions (Standard Breakfast) B->C D Co-administration with Ritonavir C->D E Period 1: Administration of Formulation A/B D->E F Serial Blood Sampling E->F G Washout Period (≥7 days) F->G H Period 2: Administration of Formulation B/A G->H I Serial Blood Sampling H->I J Plasma Sample Preparation (Solid-Phase Extraction) I->J K Addition of this compound (Internal Standard) J->K L LC-MS/MS Analysis K->L M Quantification of Darunavir Concentrations L->M N Calculation of Pharmacokinetic Parameters (Cmax, AUC) M->N O Statistical Comparison of Formulations N->O P Determination of 90% Confidence Intervals O->P Q Conclusion on Bioequivalence P->Q

Caption: Workflow of the Darunavir Bioequivalence Study.

cluster_sample_processing Sample Processing and Analysis cluster_mass_detection Mass Spectrometric Detection cluster_quantification Quantification plasma Human Plasma Sample spe Solid-Phase Extraction plasma->spe is Spiking with this compound spe->is lc LC Separation (C18 Column) is->lc ms MS/MS Detection lc->ms darunavir Darunavir (m/z 548.20) ms->darunavir darunavir_d9 This compound (m/z 557.30) ms->darunavir_d9 darunavir_frag Product Ion (m/z 392.10) darunavir->darunavir_frag Fragmentation ratio Peak Area Ratio (Darunavir / this compound) darunavir_frag->ratio darunavir_d9_frag Product Ion (m/z 401.20) darunavir_d9->darunavir_d9_frag Fragmentation darunavir_d9_frag->ratio calibration Calibration Curve ratio->calibration concentration Darunavir Concentration calibration->concentration

Caption: LC-MS/MS Analytical Workflow for Darunavir.

References

Safety Operating Guide

Proper Disposal of Darunavir-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of Darunavir-d9, a deuterated internal standard for the HIV-1 protease inhibitor Darunavir. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and environmental impact.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2][3][4] Many states have their own, often more stringent, regulations.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Based on available data, Darunavir is not expected to have a significant adverse environmental impact.[5] However, proper disposal is still necessary to prevent environmental contamination.

Summary of Key Safety and Disposal Information

AspectGuidelineSource
Waste Classification Likely non-hazardous pharmaceutical waste. However, consult your EHS department for a definitive classification.[3]
Primary Disposal Method Incineration at a licensed facility is the preferred method for pharmaceutical waste.[2][2]
Sewer Disposal Do not flush this compound down the drain. The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2][2]
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound.[6]
Spill Management In case of a spill, avoid generating dust. Moisten with a damp cloth or paper towel and place in a sealed container for disposal.[6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for disposing of pure this compound (solid) and solutions containing this compound.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired pure this compound should be collected in a clearly labeled, sealed container designated for "non-hazardous pharmaceutical waste" or as directed by your EHS department.

  • Liquid Waste: Solutions of this compound in organic solvents (e.g., DMSO, Methanol) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.

  • Contaminated Materials: Items such as pipette tips, vials, and gloves that are contaminated with this compound should be placed in a designated solid waste container for pharmaceutical waste.

2. Waste Container Management:

  • Ensure all waste containers are in good condition, compatible with the waste they hold, and are kept securely closed when not in use.

  • Label all containers clearly with "this compound Waste" and the name of the solvent if applicable. Include the date of initial waste accumulation.

3. Waste Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's guidelines for the maximum accumulation time for pharmaceutical waste.

4. Disposal Arrangement:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.

  • Do not attempt to dispose of the waste through regular trash or by flushing it down the drain.[7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow Start Start: this compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid (Pure Compound, Contaminated Labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid (Solutions in Solvents) Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Solid Pharmaceutical Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store Securely in Designated Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Contact_EHS Contact EHS for Pickup and Disposal Store_Waste->Contact_EHS End End: Proper Disposal Contact_EHS->End

Caption: Logical flow for this compound disposal.

References

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